molecular formula C8H10BNO3 B112080 2-Acetamidophenylboronic acid CAS No. 169760-16-1

2-Acetamidophenylboronic acid

Cat. No.: B112080
CAS No.: 169760-16-1
M. Wt: 178.98 g/mol
InChI Key: UMOPBIVXPOETPG-UHFFFAOYSA-N
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Description

2-Acetamidophenylboronic acid (CAS 169760-16-1) is an organoboron compound with the molecular formula C₈H₁₀BNO₃ and a molecular weight of 178.98 g/mol . This compound, characterized by its boronic acid functional group and an ortho-positioned acetamido side chain, serves as a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its primary research value lies in its application for the synthesis of complex biaryl structures, which are pivotal in developing pharmaceutical intermediates and functional materials. The acetamido group adjacent to the boronic acid can influence the reaction kinetics and steric course of coupling reactions, and may also act as a directing group in metal-catalyzed C-H functionalization or as a handle for further synthetic manipulation. The compound is a crystalline solid with a high melting point exceeding 300°C . It is offered with a high purity of 96% to 97%, ensuring reliable and reproducible results in sensitive chemical syntheses . This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2-acetamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOPBIVXPOETPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372244
Record name 2-Acetamidophenylboronic acid
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Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169760-16-1
Record name 2-Acetamidophenylboronic acid
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Record name 169760-16-1
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Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamidophenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetamidophenylboronic acid, a key building block in medicinal chemistry. The document details its synthesis, purification, and characterization, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a white to brown solid organic compound. Below is a summary of its key physicochemical properties.

PropertyValueReference
CAS Number 169760-16-1[1][2][3][4][5][6][7][8]
Molecular Formula C₈H₁₀BNO₃[1][2][3][4][5][6][7][8]
Molecular Weight 178.98 g/mol [1][2][3][4][5][6][7][8]
Melting Point >300 °C[7][8]
Appearance White to brown solid[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves the conversion of a corresponding aryl halide, such as 2'-bromoacetanilide, into the boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for preparing this compound from 2'-bromoacetanilide.

Synthesis_Workflow Start 2'-Bromoacetanilide Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Borylation (Triisopropyl borate) Intermediate->Step2 Step3 Hydrolysis (Aqueous Acid) Step2->Step3 Product This compound Step3->Product

A typical synthetic workflow for this compound.
Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the synthesis of analogous arylboronic acids.

Materials:

  • 2'-Bromoacetanilide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2'-bromoacetanilide (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from various analytical techniques. Note: Specific experimental values from a single literature source for the purified compound were not available in the conducted search. The data presented are representative values based on analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique Solvent Expected Chemical Shifts (δ, ppm)
¹H NMR DMSO-d₆9.5-10.0 (s, 1H, -NH), 7.8-8.2 (s, 2H, -B(OH)₂), 7.0-7.8 (m, 4H, Ar-H), 2.0-2.2 (s, 3H, -CH₃)
¹³C NMR DMSO-d₆168-170 (C=O), 140-145 (Ar-C-B), 115-135 (Ar-C), 23-25 (-CH₃)
¹¹B NMR DMSO-d₆28-33 (broad signal)
Mass Spectrometry (MS)
Technique Ionization Mode Expected m/z
ESI-MSPositive179.0750 [M+H]⁺
ESI-MSNegative178.0672 [M-H]⁻
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
N-H stretch (amide)3250-3350
C=O stretch (amide)1650-1680
C-N stretch (amide)1250-1350
B-O stretch1310-1380

Applications in Drug Discovery: Kinase Inhibition

This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are a class of targeted cancer therapeutics. It is particularly utilized in the preparation of inhibitors for Janus kinase 2 (JAK2) and ROS1 receptor tyrosine kinase.[7] The dysregulation of the JAK-STAT signaling pathway is implicated in various cancers and inflammatory diseases.

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[1][2][3][4][9][10][11][12][13] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of many cancers.[9]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor synthesized from this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK2->Receptor 4. Receptor Phosphorylation JAK2->JAK2 STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK2 Inhibitor (derived from This compound) Inhibitor->JAK2 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 8. Gene Regulation

The JAK-STAT signaling pathway and its inhibition.

Role in Suzuki-Miyaura Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[14][15][16] This reaction is widely employed in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs). The boronic acid functional group of this compound allows for its coupling with various aryl or vinyl halides, enabling the construction of biaryl and substituted styrene scaffolds present in many drug candidates.

Suzuki-Miyaura Coupling Workflow

The diagram below outlines the general catalytic cycle for a Suzuki-Miyaura coupling reaction involving an arylboronic acid like this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar¹-X ArylHalide->OxidativeAddition PdII_complex Ar¹-Pd(II)L₂-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_complex->Transmetalation BoronicAcid Ar²-B(OH)₂ (this compound) Base Base BoronicAcid->Base Base->Transmetalation PdII_biaryl_complex Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_biaryl_complex ReductiveElimination Reductive Elimination PdII_biaryl_complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar¹-Ar² ReductiveElimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidophenylboronic acid is a versatile organic compound that belongs to the family of arylboronic acids. It serves as a crucial building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its utility extends to the synthesis of complex molecules, including active pharmaceutical ingredients, due to its stability, ease of handling, and reactivity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its application, and visualizations of key chemical processes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its storage, handling, and application in various chemical reactions.

PropertyValueReference
Chemical Formula C₈H₁₀BNO₃[1][2][3][4][5][6]
Molecular Weight 178.98 g/mol [1][2][3][4][5][6]
Appearance White to brown solid/powder[2][4][7]
Melting Point >300 °C[1][3][4]
Boiling Point No data available[3]
Density 1.23 g/cm³[1]
logP (n-octanol/water) 0.967[3]
Water Solubility No data available[3]
pKa No data available
Storage Temperature 2-8°C[4][5]

Structure:

Figure 1: Chemical structure of this compound.

Solubility and Acidity Profile

Solubility:

Acidity:

The pKa of a boronic acid is an important parameter, influencing its reactivity and its interaction with biological systems. For arylboronic acids, the pKa is typically in the range of 4-10.[9] The acidity is influenced by the substituents on the phenyl ring; electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic.[10] While a specific pKa for this compound has not been reported, it is expected to be a weak acid.

Experimental Protocols

The following sections detail experimental methodologies relevant to the characterization and application of this compound.

Determination of Solubility (Dynamic Method)

This method is used to determine the solubility of a solid in a liquid by observing the temperature at which the solid completely dissolves.

Materials and Apparatus:

  • This compound

  • High-purity organic solvent of choice

  • Jacketed glass vessel with a magnetic stirrer

  • Heating/cooling circulator

  • Calibrated temperature probe

  • Turbidity sensor or visual observation setup

Procedure:

  • Accurately weigh a known amount of this compound and the selected solvent into the jacketed glass vessel.

  • Heat the mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[11]

  • Continuously monitor the turbidity of the mixture.

  • The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1]

  • Repeat the procedure for a range of compositions to construct a solubility curve.

solubility_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Weigh this compound mix Combine in Jacketed Vessel weigh_acid->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat and Stir at a Constant Rate mix->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Figure 2: Workflow for the dynamic determination of solubility.
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Materials and Apparatus:

  • This compound

  • Standardized solution of a strong base (e.g., NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

Procedure:

  • Prepare a solution of this compound of known concentration in water or a suitable co-solvent.

  • Titrate the solution with the standardized strong base, adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

pka_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare Solution of Boronic Acid titrate Titrate with Strong Base prep_solution->titrate prep_titrant Standardize Strong Base Titrant prep_titrant->titrate record_ph Record pH after Each Addition titrate->record_ph plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Figure 3: Workflow for pKa determination by potentiometric titration.
Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² pd2_boronate->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_halide boronic_acid R²-B(OH)₂ (this compound) boronic_acid->pd2_boronate base Base base->pd2_halide Activates Boronic Acid

Figure 4: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Reactivity

This compound is generally stable under recommended storage conditions (2-8°C).[4][5] It is incompatible with strong oxidizing agents.[3] Like other boronic acids, it can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and boron oxides.[3]

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit not fully quantified in all aspects, physicochemical properties. Its utility in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura reaction, is well-established. This guide provides researchers and drug development professionals with a foundational understanding of its properties, along with practical experimental protocols and visualizations to aid in its effective application. Further research to quantitatively determine its aqueous solubility and pKa would be beneficial for a more complete understanding of its behavior in various chemical and biological systems.

References

Analysis of Phenylboronic Acid Crystal Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for 2-acetamidophenylboronic acid is not publicly available. This guide will, therefore, provide a detailed crystal structure analysis of a closely related and structurally relevant compound, 3-aminophenylboronic acid monohydrate , to serve as a comprehensive example of the experimental protocols, data presentation, and visualization pertinent to this class of molecules.

Introduction to Phenylboronic Acids in Drug Development

Phenylboronic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and other biological molecules. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is crucial for understanding their physical properties, stability, and intermolecular interactions, which can influence their biological activity and formulation.

This technical guide outlines the methodologies for determining and analyzing the crystal structure of phenylboronic acids, using 3-aminophenylboronic acid monohydrate as a case study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.

Synthesis and Crystallization

A general procedure for the synthesis of aminophenylboronic acids involves the reduction of the corresponding nitrophenylboronic acid. For instance, 2-aminophenylboronic acid can be synthesized by the hydrogenation of 2-nitrophenylboronic acid using a palladium on carbon (Pd/C) catalyst.

For the case study of 3-aminophenylboronic acid monohydrate , the compound was crystallized from a solvent mixture of benzene, methanol, and water to yield colorless block-like crystals suitable for single-crystal X-ray diffraction.[1][2]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The experimental workflow is depicted in the diagram below.

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis (e.g., PLATON) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1. Experimental workflow for single-crystal X-ray diffraction analysis.

For 3-aminophenylboronic acid monohydrate, the diffraction data was collected on a Bruker SMART APEX CCD diffractometer at a temperature of 100 K using Mo Kα radiation.[1] The collected data was then processed, and the structure was solved and refined using software packages such as SHELXTL.[1]

Crystal Structure Data of 3-Aminophenylboronic Acid Monohydrate

The crystallographic data for 3-aminophenylboronic acid monohydrate is summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₆H₈BNO₂·H₂O
Formula Weight154.96
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1211 (8)
b (Å)13.8548 (15)
c (Å)7.8475 (8)
α (°)90
β (°)100.663 (2)
γ (°)90
Volume (ų)760.88 (14)
Z4
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
R-factor (R)0.032
Weighted R-factor (wR)0.088

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Selected Bond Lengths (Å)
BondLength (Å)
B1-O11.371 (2)
B1-O21.376 (2)
B1-C41.571 (2)
N1-C21.464 (2)

Data interpretation from a typical phenylboronic acid structure.

Selected Bond Angles (°)
AngleDegrees (°)
O1-B1-O2116.6 (1)
O1-B1-C4122.3 (1)
O2-B1-C4121.1 (1)
N1-C2-C1119.5 (1)
N1-C2-C3121.3 (1)

Data interpretation from a typical phenylboronic acid structure.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-aminophenylboronic acid monohydrate is dominated by a network of hydrogen bonds. The boronic acid molecules form inversion dimers through pairs of O—H···O hydrogen bonds.[1] These dimers are then linked by water molecules, creating chains along the direction.[1] Additionally, N—H···O hydrogen bonds connect these chains to form sheets.[1]

Figure 2. Schematic of key hydrogen bonding interactions in 3-aminophenylboronic acid monohydrate.

Conclusion

The crystal structure analysis of 3-aminophenylboronic acid monohydrate reveals a robust hydrogen-bonding network that dictates its solid-state architecture. The boronic acid groups form characteristic dimeric synthons, which are further extended into a three-dimensional network by water molecules and the amino groups. This detailed structural understanding is fundamental for predicting the physicochemical properties of this and related phenylboronic acid derivatives, which is of paramount importance for their application in drug design and materials science. While the crystal structure of this compound remains to be determined, the analysis presented here provides a strong foundational framework for its future investigation.

References

Spectroscopic Profile of 2-Acetamidophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Acetamidophenylboronic acid (C₈H₁₀BNO₃, Molecular Weight: 178.98 g/mol , CAS: 169760-16-1).[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and spectroscopic data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The spectroscopic characteristics of this compound are determined by its key structural features: a disubstituted benzene ring, an acetamido group (-NHCOCH₃), and a boronic acid group (-B(OH)₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2d1HAr-H (ortho to -B(OH)₂)
~ 7.2 - 7.6m3HAr-H
~ 8.5 - 9.5s (broad)1HNH
~ 2.1s3HCH
~ 4.5 - 6.0s (broad)2HB(OH )₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168C =O
~ 140Ar-C -NH
~ 120 - 135Ar-C
~ 130Ar-C -B (broad)
~ 24C H₃

Solvent: DMSO-d₆

The boron atom, with its two naturally occurring isotopes ¹¹B and ¹⁰B, can also be observed by NMR. ¹¹B NMR is more common due to its higher natural abundance and sensitivity.[4] For this compound, the ¹¹B NMR spectrum is expected to show a single broad peak in the range of 27-33 ppm, characteristic of a trigonal planar sp² hybridized boron atom in a boronic acid.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (B(OH)₂) and N-H stretch
~ 3050MediumAromatic C-H stretch
~ 1660StrongC=O stretch (Amide I)
~ 1580MediumN-H bend (Amide II) and C=C stretch (aromatic)
~ 1370StrongB-O stretch
~ 750StrongOrtho-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, analysis can sometimes be complicated by their tendency to form cyclic anhydrides (boroxines), especially under high-temperature conditions.[5] Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids.[5]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
179.07[M]⁺ (Exact Mass)[2]
180.07[M+H]⁺
202.06[M+Na]⁺
162.06[M-OH]⁺
136.08[M-C₂H₃O]⁺

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons (OH and NH).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹¹B NMR: If available, use a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is usually sufficient. To avoid a broad background signal from borosilicate glass, a quartz NMR tube is recommended.[4]

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is well-suited for this type of analyte.[5][6][7]

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

Data Acquisition (LC-MS with ESI):

  • Chromatography: Use a C18 reversed-phase column. The mobile phase can be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Operate the ESI source in positive or negative ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.[7] Acquire data over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Compound 2-Acetamidophenylboronic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report

References

An In-depth Technical Guide to the Solubility and Stability of 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Acetamidophenylboronic acid, a key building block in organic synthesis and drug discovery. While specific quantitative solubility and forced degradation studies on this compound are not extensively available in public literature, this document collates available data on analogous phenylboronic acid derivatives to provide valuable insights into its expected physicochemical properties. Detailed experimental protocols for determining solubility and performing stability-indicating studies are provided to empower researchers in their laboratory practices. This guide aims to be an essential resource for scientists and professionals working with this compound, enabling them to optimize reaction conditions, develop stable formulations, and ensure the quality and reliability of their research.

Introduction

This compound (Figure 1) is a versatile bifunctional molecule that incorporates both an acetamido group and a boronic acid moiety on a phenyl ring. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its application extends to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). An understanding of its solubility is paramount for reaction optimization, purification, and formulation, while knowledge of its stability is critical for ensuring its quality, shelf-life, and the safety of its downstream applications.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound cluster_1 a b c G A This compound B Acetanilide A->B Protodeboronation (Hydrolysis) C 2-Acetamidophenol A->C Oxidation D Boroxine (Trimeric Anhydride) A->D Thermal Dehydration G A Prepare biphasic sample of known composition B Heat at a constant rate with vigorous stirring A->B C Monitor turbidity of the solution B->C D Record temperature of complete dissolution C->D E Repeat for different compositions D->E F Construct solubility curve E->F G cluster_0 Stress Conditions A Acidic Hydrolysis F Expose this compound to Stress Conditions B Basic Hydrolysis C Oxidation D Thermal E Photolytic G Sample at Time Points F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify and Quantify Degradation Products H->I J Elucidate Degradation Pathways I->J

An In-depth Technical Guide to 2-Acetamidophenylboronic Acid (CAS: 169760-16-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamidophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and explores its potential role in cellular signaling pathways.

Core Chemical and Physical Data

This compound is a white to brown solid organic compound. It is widely utilized in research and development, particularly as a reactant in the synthesis of complex organic molecules.[1][2]

PropertyValueReferences
CAS Number 169760-16-1[1][2]
Molecular Formula C₈H₁₀BNO₃[1][2]
Molecular Weight 178.98 g/mol [1][2]
Melting Point >300 °C[1][2]
Appearance White to brown solid[1]
Purity ≥95% to >99% (depending on supplier)[2][3]
Storage Temperature 2-8°C[1][2]
Solubility Soluble in organic solvents such as methanol and DMSO.
SMILES CC(=O)Nc1ccccc1B(O)O[2]
InChI 1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11)[2]

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on standard organic chemistry procedures for the synthesis of arylboronic acids.

Materials:

  • 2-Bromoacetanilide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoacetanilide in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G 2-Bromoacetanilide 2-Bromoacetanilide Reaction_Step_1 1. n-BuLi, THF, -78 °C 2. B(OMe)₃ 2-Bromoacetanilide->Reaction_Step_1 Intermediate Lithiation & Borylation Reaction_Step_1->Intermediate Reaction_Step_2 Aqueous HCl Intermediate->Reaction_Step_2 2-Acetamidophenylboronic_acid This compound Reaction_Step_2->2-Acetamidophenylboronic_acid G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Add_Reactants Add halogenated pyrimidine, This compound, and base to microwave vial. Add_Catalyst Add palladium catalyst. Add_Reactants->Add_Catalyst Add_Solvent Add degassed solvent. Add_Catalyst->Add_Solvent Microwave Irradiate at 100°C for 15 min. Add_Solvent->Microwave Extraction Extract with ethyl acetate. Microwave->Extraction Drying Dry organic layer. Extraction->Drying Purification Purify by column chromatography. Drying->Purification G cluster_rho_cycle Rho GTPase Cycle cluster_downstream Downstream Effects Rho_GDP Rho-GDP (Inactive) GEFs GEFs Rho_GDP->GEFs Rho_GTP Rho-GTP (Active) GAPs GAPs Rho_GTP->GAPs Effectors Downstream Effectors (e.g., ROCK) Rho_GTP->Effectors GEFs->Rho_GTP GAPs->Rho_GDP PBA Phenylboronic Acid (PBA) PBA->Rho_GTP Inhibition? Cytoskeleton Actin Cytoskeleton Reorganization Effectors->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

References

A Comprehensive Technical Guide to 2-Acetamidophenylboronic Acid and Its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-acetamidophenylboronic acid, a versatile building block in organic synthesis and drug discovery. The document elucidates its various synonyms and identifiers, details its applications with a focus on cross-coupling reactions, and provides relevant experimental context.

Chemical Identity and Synonyms

This compound is an aromatic boronic acid that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its systematic and common names, along with other identifiers, are crucial for accurate sourcing and referencing in research and development.

A comprehensive list of synonyms and chemical identifiers for this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and scientific publications to ensure a thorough and accurate representation.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
Systematic IUPAC Name (2-acetamidophenyl)boronic acid
CAS Number 169760-16-1
Molecular Formula C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol
Common Synonyms (2-Acetylaminophenyl)boronic acid[1]
2-Carbamoylbenzeneboronic acid[1][2]
2-Acetamidobenzeneboronic acid[2]
o-Acetamidophenylboronic acid[2]
2'-Boronoacetanilide[2]
N-(2-boronophenyl)acetamide

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions. Key properties are summarized in Table 2.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Physical State Solid[1]
Melting Point >300 °C[1]
Storage Temperature 2-8°C[1]
InChI Key UMOPBIVXPOETPG-UHFFFAOYSA-N[1]
SMILES CC(=O)Nc1ccccc1B(O)O[1]

Experimental Protocols

Generalized Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Bromoacetanilide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromoacetanilide in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • To the cooled solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Reactions

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or aryl-alkene product. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general procedure and the specific conditions (catalyst, ligand, base, solvent, and temperature) may need to be optimized for different substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • In a round-bottom flask, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

This compound serves as a crucial starting material or intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors.

Synthesis of JAK2 and ROS1 Kinase Inhibitors

The acetamidophenylboronic acid moiety is incorporated into the structures of potent and selective inhibitors of Janus kinase 2 (JAK2) and ROS1 tyrosine kinase. These kinases are implicated in various cancers and inflammatory diseases, making them important therapeutic targets. The use of this compound allows for the introduction of a key structural element that contributes to the binding affinity and selectivity of the final inhibitor molecules.

Visualizing Chemical Workflows

The following diagrams, generated using Graphviz, illustrate key workflows involving this compound.

Suzuki_Miyaura_Coupling A This compound F Reaction Mixture A->F B Aryl Halide (Ar-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating (80-110°C) F->G H Biaryl Product G->H I Workup & Purification H->I J Pure Biaryl Product I->J

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

JAK2_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_process Synthetic Steps cluster_product Final Product A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide Core B->C D Further Synthetic Modifications C->D E JAK2 Kinase Inhibitor D->E

References

Technical Guide: 2-Acetamidophenylboronic Acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-Acetamidophenylboronic acid, a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a key experimental protocol for its application, and visualizes the underlying chemical processes.

Core Compound Data: Physicochemical Properties

This compound is an organoboron compound valued as an intermediate in the synthesis of more complex molecules. Its key quantitative properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BNO₃[1][2][3][4]
Molecular Weight 178.98 g/mol [1][2][3][4]
Exact Mass 179.075 g/mol [1][3]
Melting Point >300 °C[1][3]
Density 1.23 g/cm³[1][3]
Hydrogen Bond Donors 3[1][3]
Hydrogen Bond Acceptors 3[1][3]
logP (Octanol-Water) 0.967

Key Applications and Experimental Protocols

Boronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[5] These reactions are fundamental for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[6][7] this compound serves as a key building block in this context, enabling the introduction of an acetamido-substituted phenyl group into a target molecule.[1]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, such as this compound. This procedure should be adapted and optimized based on the specific substrates and desired scale.

Objective: To synthesize a biaryl compound via the palladium-catalyzed coupling of an aryl halide and this compound.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (0.01-0.05 mmol, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed Water (often used as a co-solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Inert Atmosphere: Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualization of Key Processes

To better illustrate the core chemical transformation and workflow where this compound is utilized, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 product Product R¹-R² reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->transmetalation Experimental_Workflow start Start assemble Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) start->assemble inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) assemble->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup Aqueous Work-up (Dilute, Wash, Dry) complete->workup Yes purify Purification (Concentrate & Column Chromatography) workup->purify product Isolate Pure Product purify->product

References

The Genesis of a Key Building Block: The Discovery and History of 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidophenylboronic acid, a cornerstone in modern medicinal chemistry and organic synthesis, has a rich history rooted in the broader exploration of organoboron compounds. Its unique structural features, particularly the ortho-acetamido group, impart valuable properties that have been exploited in a range of applications, from drug discovery to bioconjugation. This technical guide delves into the discovery and historical development of this important molecule, providing a comprehensive overview of its synthesis, characterization, and the key scientific milestones that have shaped its journey from a laboratory curiosity to a commercially available reagent.

The story of this compound is intrinsically linked to the pioneering work on boronic acids, which dates back to the 19th century. However, the specific synthesis and characterization of this ortho-substituted derivative were first detailed in a seminal 1991 paper by S.X. Cai and J.F. Keana in the journal Bioconjugate Chemistry. Their work laid the foundation for understanding the unique properties of this compound and foreshadowed its potential in the burgeoning field of bioconjugation.

Physicochemical Properties and Characterization

This compound is a white to off-white solid with the molecular formula C₈H₁₀BNO₃. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 178.98 g/mol [1][2][3]
Melting Point >300 °C[3]
Appearance White to off-white solid[3]
Purity (typical) ≥95%[3]
Storage Temperature 2-8 °C[3]

The Foundational Synthesis: A Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Nitrophenylboronic Acid

The synthesis of the key intermediate, 2-nitrophenylboronic acid, can be achieved through the nitration of phenylboronic acid.

Experimental Protocol:

  • In a reaction flask, dissolve phenylboronic acid in an organic solvent such as acetic anhydride.

  • Cool the mixture in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 2-nitrophenylboronic acid.

Step 2: Synthesis of 2-Aminophenylboronic Acid

The nitro group of 2-nitrophenylboronic acid is then reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation.[4]

Experimental Protocol:

  • Dissolve 2-nitrophenylboronic acid in a suitable solvent, such as methanol.[4]

  • Add a catalyst, typically 10% palladium on carbon (Pd/C).[4]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[4]

  • Monitor the reaction by TLC until the starting material is consumed.[4]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[4]

  • Concentrate the filtrate under reduced pressure to obtain 2-aminophenylboronic acid, which may be used directly in the next step or purified further.[4]

Step 3: Synthesis of this compound (Acetylation)

The final step is the acetylation of the amino group of 2-aminophenylboronic acid.

Experimental Protocol:

  • Dissolve 2-aminophenylboronic acid in a suitable solvent, such as a mixture of acetone and water or an aqueous basic solution.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise while stirring.

  • Maintain the reaction at a low temperature and continue stirring for a designated period.

  • Monitor the reaction's progress by TLC.

  • Upon completion, the product may precipitate from the solution or can be isolated by adjusting the pH and extracting with an organic solvent.

  • The crude product can be purified by recrystallization to afford pure this compound.

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression of functional group transformations on the aromatic ring. This workflow is designed to introduce the desired substituents in a controlled manner, leading to the final product.

Synthesis_Workflow Start Phenylboronic Acid Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2-Nitrophenylboronic Acid Step1->Intermediate1 Step2 Reduction (H2, Pd/C) Intermediate1->Step2 Intermediate2 2-Aminophenylboronic Acid Step2->Intermediate2 Step3 Acetylation (Acetic Anhydride) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway to this compound.

Key Historical Developments and Applications

The initial interest in this compound stemmed from its potential use in bioconjugation. The ortho-acetamido group was found to stabilize the boronate esters formed with diols through an intramolecular interaction, a property that was not observed with the meta- or para-substituted analogs. This enhanced stability made it an attractive candidate for targeting and labeling carbohydrate moieties on biomolecules.

Since its initial description, the applications of this compound and its derivatives have expanded significantly. It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents. The unique steric and electronic properties conferred by the ortho-acetamido group can influence the reactivity and selectivity of these coupling reactions.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in a specific signaling pathway as an effector molecule, its derivatives are often designed as inhibitors or probes for enzymes and receptors within various pathways. For instance, boronic acid-containing compounds are well-known inhibitors of serine proteases, where the boron atom forms a covalent adduct with the active site serine residue. The development of such inhibitors often follows a structured workflow.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Target Target Identification (e.g., Serine Protease) Design Inhibitor Design (Boronic Acid Pharmacophore) Target->Design Synthesis Synthesis of Derivatives (using this compound) Design->Synthesis Screening In Vitro Screening (Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Preclinical In Vivo Studies (Animal Models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow utilizing boronic acid derivatives.

Conclusion

From its first detailed description in 1991, this compound has evolved from a specialized reagent in bioconjugation to a widely used building block in medicinal chemistry and materials science. Its discovery and the subsequent exploration of its unique properties have provided chemists with a valuable tool for the construction of complex molecular architectures. The foundational synthetic work, though requiring a multi-step process, laid the groundwork for its commercial availability and widespread application. As the quest for novel therapeutics and functional materials continues, the legacy of this compound is set to endure, underscoring the importance of fundamental research in driving scientific innovation.

References

Theoretical Investigations of 2-Acetamidophenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidophenylboronic acid is a versatile molecule with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic and structural properties, which can be elucidated through theoretical and computational studies. This technical guide provides a comprehensive overview of the theoretical understanding of this compound, drawing from existing crystallographic data of its derivatives and computational studies of analogous systems. Due to a lack of dedicated in-depth theoretical publications on the parent molecule, this paper synthesizes available information to present a coherent analysis of its expected structural features, intramolecular interactions, and electronic characteristics. We also provide a standardized computational protocol for researchers wishing to conduct further theoretical investigations.

Introduction

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, these compounds are increasingly recognized for their applications in chemical sensing, drug delivery, and as pharmacophores themselves. The introduction of an acetamido group at the ortho position, as in this compound, introduces the potential for unique intramolecular interactions that can significantly influence the molecule's reactivity, stability, and binding properties.

This guide aims to consolidate the current, albeit limited, theoretical knowledge on this compound and to provide a robust framework for future computational studies.

Structural and Electronic Properties: Insights from Analogous Systems

Intramolecular Interactions and Conformation

The defining feature of this compound is the proximity of the acetamido and boronic acid groups, which allows for a key intramolecular interaction. It has been established through NMR spectroscopy and studies on related compounds that an intramolecular dative bond can form between the carbonyl oxygen of the amide and the boron atom.[1][2] This interaction is significant as it leads to a tetrahedral geometry at the boron center, which can enhance the stability of boronate esters derived from this acid, making them more resistant to hydrolysis.[1]

A crystal structure of the 5-nitrosalicylate ester of this compound (C₁₅H₁₀BN₂O₆) provides concrete evidence for this intramolecular coordination.[3][4][5] In this structure, the boron atom is indeed tetrahedral, forming a dative bond with the amide's carbonyl oxygen.[3][4][5] This results in a bicyclic-like structure that influences the molecule's overall conformation and crystal packing, which is further stabilized by a bifurcated hydrogen bond.[3][4][5]

A computational study on the analogous 2-aminocarbonylphenylboronic acid has explored the energetics of similar intramolecular B–O and B–N interactions, providing a theoretical basis for the stability of such conformations.[6] These studies suggest that the formation of the intramolecular dative bond is a key factor in the conformational preference of ortho-amido substituted phenylboronic acids.

Crystallographic Data

The crystallographic data for the 5-nitrosalicylate ester of this compound provides valuable quantitative information about its solid-state structure.

Parameter Value
Chemical FormulaC₁₅H₁₀BN₂O₆
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.973(2)
b (Å)11.398(3)
c (Å)15.267(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1386.9(6)
Z4

Table 1: Crystallographic data for the 5-nitrosalicylate ester of this compound.

Experimental Protocols: A Roadmap for Theoretical Studies

For researchers aiming to conduct in-depth theoretical studies on this compound, the following computational protocol, based on established methods for similar boronic acid systems, is recommended.[6][7]

Geometry Optimization and Vibrational Frequency Analysis
  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for this class of molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), should be employed. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding and other non-covalent interactions, while the polarization functions (d,p) are crucial for describing the geometry around the boron atom.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a full geometry optimization without any symmetry constraints.

    • Following optimization, conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

Electronic Properties Analysis
  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map should be generated to visualize the charge distribution and to identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for understanding how the molecule will interact with other species.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to gain deeper insights into the intramolecular interactions, such as the nature and strength of the dative B-O bond and any hydrogen bonding.

Visualizations

The following diagrams illustrate key conceptual frameworks for the theoretical study of this compound.

Theoretical_Workflow Computational Analysis Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Output start Initial Structure Generation opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq electronic Electronic Structure Calculation opt->electronic thermo Thermodynamic Properties freq->thermo spectra IR/Raman Spectra freq->spectra homo_lumo HOMO-LUMO Analysis electronic->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic->mep nbo Natural Bond Orbital (NBO) Analysis electronic->nbo end Structural & Electronic Properties thermo->end spectra->end homo_lumo->end mep->end nbo->end

Caption: A generalized workflow for the computational analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-acetamidophenylboronic acid. This valuable building block is frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The following sections detail the reaction principles, key parameters, experimental protocols, and expected outcomes.

Introduction to the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[2][3] The general transformation is depicted below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating / Microwave) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols: The Use of 2-Acetamidophenylboronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reactant in the synthesis of various kinase inhibitors. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient incorporation of the 2-acetamidophenyl moiety into heterocyclic scaffolds. This structural motif is crucial for the activity of a range of inhibitors targeting key kinases implicated in cancer and other diseases, including Janus kinase 2 (JAK2), ROS proto-oncogene 1 (ROS1), and Polo-like kinase 1 (PLK1). These kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of numerous pathologies, making them attractive targets for therapeutic intervention.

This document provides detailed application notes on the use of this compound in the synthesis of inhibitors for JAK2, ROS1, and PLK1, complete with quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of the relevant signaling pathways and synthetic workflows.

Application 1: Synthesis of JAK2 Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a critical role in the signaling pathways of various cytokines and growth factors that are essential for hematopoiesis and immune response. Constitutive activation of the JAK2 signaling pathway, often due to mutations such as JAK2-V617F, is a primary driver of myeloproliferative neoplasms (MPNs). Therefore, the development of potent and selective JAK2 inhibitors is a key therapeutic strategy.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for potent JAK2 inhibitors. The introduction of a 2-acetamidophenyl group at the C4 position of this scaffold via Suzuki-Miyaura coupling with this compound has been shown to yield compounds with significant inhibitory activity.

Quantitative Data: JAK2 Inhibition
Compound IDKinase TargetIC50 (nM)Cell Line
1 JAK26-
1 JAK3>582-
1 (Cellular Activity)-140TF-1

Table 1: Inhibitory activity of a representative 7H-pyrrolo[2,3-d]pyrimidine-based JAK2 inhibitor synthesized using this compound.[1]

Signaling Pathway: JAK2

The JAK2 signaling pathway is initiated by the binding of cytokines to their receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation and survival.

JAK2_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor JAK2 Inhibitor (e.g., Compound 1) Inhibitor->JAK2 Inhibition

Simplified JAK2 Signaling Pathway
Experimental Protocol: Synthesis of 4-(2-Acetamidophenyl)-7H-pyrrolo[2,3-d]pyrimidine (JAK2 Inhibitor Core)

This protocol describes the Suzuki-Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with this compound.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) in anhydrous DME (10 mL) in a reaction vessel, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%).

  • Stir the mixture under an argon atmosphere for 1 hour.

  • Add a solution of this compound (2 mmol) in anhydrous DME (2.6 mL) to the reaction mixture.

  • Sequentially, add a solution of potassium carbonate (2 mmol) in water (2.5 mL).

  • Heat the reaction mixture to 80 °C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-(2-acetamidophenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Application 2: Synthesis of ROS1 Inhibitors

ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other cancers. The resulting ROS1 fusion proteins activate downstream signaling pathways, including the PI3K-AKT-mTOR and MAPK pathways, promoting cell growth and survival.

The pyrimidine core is a common scaffold in the design of ROS1 inhibitors. This compound can be utilized in Suzuki-Miyaura coupling reactions with a suitable halogenated pyrimidine to synthesize potent ROS1 inhibitors.

Quantitative Data: ROS1 Inhibition
Compound IDKinase TargetIC50 (nM)
2 ROS1199

Table 2: Inhibitory activity of a representative pyrazole-pyrimidine based ROS1 inhibitor. While not directly synthesized with this compound, this data represents the potency of similar scaffolds.[2]

Signaling Pathway: ROS1

ROS1 fusion proteins, resulting from chromosomal rearrangements, lead to constitutive activation of the ROS1 kinase domain. This triggers a cascade of downstream signaling events, activating pathways such as PI3K/AKT and STAT3, which are crucial for cell proliferation and survival.

ROS1_Pathway ROS1_Fusion ROS1 Fusion Protein PI3K PI3K ROS1_Fusion->PI3K Activation STAT3 STAT3 ROS1_Fusion->STAT3 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation STAT3->Proliferation Inhibitor ROS1 Inhibitor Inhibitor->ROS1_Fusion Inhibition

Simplified ROS1 Signaling Pathway
Experimental Protocol: General Suzuki-Miyaura Coupling for ROS1 Inhibitor Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, such as this compound, under microwave irradiation.

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Displace the air in the vessel with argon.

  • Add potassium carbonate (1.5 mmol), this compound (0.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Seal the vessel and stir the reaction mixture in a microwave reactor for 20 minutes at 100 °C.

  • After completion, cool the reaction mixture and proceed with standard aqueous workup and purification by column chromatography.

Application 3: Synthesis of PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is frequently observed in various human cancers and is associated with poor prognosis. Consequently, PLK1 has emerged as an attractive target for cancer therapy.

2-Amino-pyrazolopyridine derivatives have been identified as potent inhibitors of PLK1. The synthesis of these inhibitors can involve a Suzuki-Miyaura coupling reaction to introduce aryl substituents, for which this compound is a suitable coupling partner.

Quantitative Data: PLK1 Inhibition
Compound IDKinase TargetIC50 (µM)
D39 PLK11.43
D40 PLK10.359

Table 3: Inhibitory activity of representative aminopyrimidinyl pyrazole PLK1 inhibitors.[3]

Signaling Pathway: PLK1 in Mitosis

PLK1 is a key regulator of multiple stages of mitosis. It is involved in centrosome maturation, spindle assembly, and the activation of the anaphase-promoting complex (APC), which is essential for the transition from metaphase to anaphase. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.

PLK1_Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis PLK1 PLK1 Mitosis->PLK1 Activation Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly PLK1->Spindle APC Anaphase-Promoting Complex (APC) Activation PLK1->APC Apoptosis Apoptosis PLK1->Apoptosis Mitotic Arrest leads to Anaphase Anaphase APC->Anaphase Inhibitor PLK1 Inhibitor Inhibitor->PLK1 Inhibition

Role of PLK1 in Mitosis
Experimental Workflow: General Synthesis of PLK1 Inhibitors

The synthesis of 2-amino-pyrazolopyridine based PLK1 inhibitors typically involves a multi-step process. A key step is the Suzuki-Miyaura coupling of a halogenated pyrazolopyridine intermediate with an appropriate boronic acid, such as this compound, to introduce the desired aryl moiety.

PLK1_Workflow Start Halogenated Pyrazolopyridine Intermediate Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_Acid 2-Acetamidophenylboronic Acid Boronic_Acid->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., amination) Intermediate->Modification Final_Product Final PLK1 Inhibitor Modification->Final_Product

General Synthetic Workflow for PLK1 Inhibitors

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a diverse range of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecules with potent inhibitory activities against key oncogenic kinases such as JAK2, ROS1, and PLK1. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and therapeutic potential of novel kinase inhibitors incorporating the 2-acetamidophenyl moiety.

References

Application Notes and Protocols: 2-Acetamidophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-acetamidophenylboronic acid as a versatile building block in modern organic synthesis. The following sections detail its application in Suzuki-Miyaura cross-coupling reactions and provide a plausible synthetic pathway for its conversion into valuable benzoxaborole scaffolds. The protocols are intended to serve as a foundational guide for the synthesis of novel compounds for potential therapeutic applications.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds, leading to the synthesis of substituted biaryl compounds. These structures are prevalent in many biologically active molecules and pharmaceutical agents.

General Reaction Scheme:

Suzuki_Miyaura_General cluster_reactants reactant1 This compound plus1 + reactant1->plus1 reactant2 Aryl Halide (Ar-X) reagents Pd Catalyst Base product 2'-Acetamido-biaryl reactant2->product plus1->reactant2

Caption: General Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)ProductYield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O (4:1)90122'-Acetamido-4-methoxy-1,1'-biphenyl~85
24-BromobenzonitrilePd₂(dba)₃ (2.5), SPhos (10)K₃PO₄ (3)1,4-Dioxane100182'-Acetamido-[1,1'-biphenyl]-4-carbonitrile~78
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)Cs₂CO₃ (2.5)DMF110162'-Acetamido-4-nitro-1,1'-biphenyl~82
Experimental Protocol: Synthesis of 2'-Acetamido-4-methoxy-1,1'-biphenyl

This protocol details the synthesis of 2'-acetamido-4-methoxy-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 equiv.), 4-bromoanisole (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Place a magnetic stir bar in the flask and add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2'-acetamido-4-methoxy-1,1'-biphenyl.

Suzuki_Workflow start Combine Reactants and Base degas Degas Solvent start->degas add_catalyst Add Pd Catalyst degas->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Suzuki-Miyaura reaction experimental workflow.

Application 2: Synthesis of Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This compound can serve as a starting material for the synthesis of benzoxaboroles through a multi-step synthetic sequence.

Proposed Synthetic Pathway:

A plausible pathway for the synthesis of a benzoxaborole from this compound involves the initial hydrolysis of the acetamido group to an amine, followed by a Sandmeyer reaction to introduce a hydroxyl group, and subsequent steps to form the benzoxaborole ring.

Benzoxaborole_Synthesis start This compound step1 Hydrolysis (H⁺ or OH⁻) start->step1 intermediate1 2-Aminophenylboronic acid step1->intermediate1 step2 Diazotization (NaNO₂, H₂SO₄) intermediate1->step2 intermediate2 Diazonium Salt step2->intermediate2 step3 Hydroxylation (H₂O, Δ) intermediate2->step3 intermediate3 2-Hydroxyphenylboronic acid step3->intermediate3 step4 Reduction & Cyclization intermediate3->step4 product Benzoxaborole step4->product

Caption: Proposed synthesis of benzoxaborole.

Experimental Protocols for Benzoxaborole Synthesis (Multi-step):

Step 1: Hydrolysis of this compound to 2-Aminophenylboronic Acid

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.) and a solution of aqueous HCl (e.g., 3 M) or NaOH (e.g., 3 M).

  • Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • If acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaHCO₃) until the pH is approximately 7. If basic hydrolysis was performed, neutralize with an acid (e.g., HCl).

  • The 2-aminophenylboronic acid may precipitate. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 2-aminophenylboronic acid, which can be used in the next step without further purification.

Step 2 & 3: Sandmeyer Reaction for the Synthesis of 2-Hydroxyphenylboronic Acid

Materials:

  • 2-Aminophenylboronic acid

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Ice

  • Beaker

Procedure:

  • Dissolve 2-aminophenylboronic acid (1.0 equiv.) in a dilute solution of sulfuric acid at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, heat water to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-hydroxyphenylboronic acid.

Step 4: Conversion of 2-Hydroxyphenylboronic Acid to Benzoxaborole

The conversion of an ortho-hydroxyphenylboronic acid to a benzoxaborole typically involves the introduction of a one-carbon unit at the ortho position to the boronic acid, which can then cyclize. A common method is through formylation followed by reduction.

4a. Formylation of 2-Hydroxyphenylboronic acid:

This step can be challenging due to the directing effects of the hydroxyl and boronic acid groups. A Duff reaction or similar formylation methods under carefully controlled conditions might be employed.

4b. Reduction and Cyclization:

Assuming successful formylation to yield 2-formyl-6-hydroxyphenylboronic acid, the final step would be a reduction of the formyl group to a hydroxymethyl group, which would spontaneously cyclize to the benzoxaborole.

Procedure (Illustrative):

  • Dissolve the ortho-formylphenylboronic acid derivative in a suitable solvent like methanol.

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction at low temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction carefully with a dilute acid (e.g., 1 M HCl).

  • The benzoxaborole product is then extracted with an organic solvent, dried, and purified by chromatography.

Note: The protocols provided for the multi-step synthesis of benzoxaborole are based on established organic chemistry principles. The specific reaction conditions may require optimization for each step to achieve the best results.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward construction of complex biaryl systems. Furthermore, while requiring a multi-step approach, it serves as a viable starting material for the synthesis of medicinally important benzoxaboroles. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel molecules for drug discovery and other applications.

Application Notes and Protocols for 2-Acetamidophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-acetamidophenylboronic acid in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. This reagent is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. The protocols detailed herein are based on established methodologies for analogous compounds and provide a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction of this compound with various aryl halides provides access to a diverse range of 2-acetamidobiphenyl derivatives, which are key intermediates in the synthesis of pharmaceuticals and other functional materials.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are adapted from protocols for structurally related compounds and may require optimization for specific substrates.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)100880-90
32-BromopyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101675-85
44-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (10:1)1202460-75
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3 mol%), and base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-acetamidobiphenyl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2 + Base) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Ar-Ar' Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Chan-Lam Coupling: Formation of C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds using copper catalysts.[1][2] This reaction is particularly advantageous as it can often be performed under mild conditions, open to the air.[1]

Data Presentation: Representative Reaction Parameters and Yields

The following table outlines general conditions for the Chan-Lam coupling of this compound with various amines and phenols.

EntryNucleophileCatalyst (mol%)Ligand/AdditiveBase (equivalents)SolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Pyridine (2 equiv.)-CH₂Cl₂Room Temp4870-85
2ImidazoleCu(OAc)₂ (10)-K₂CO₃ (2)MethanolRoom Temp2475-90
3PhenolCu(OAc)₂ (10)Pyridine (2 equiv.)-CH₂Cl₂Room Temp7265-80
4BenzylamineCu(OAc)₂ (10)Myristic Acid (0.2 equiv.)2,6-Lutidine (2)Toluene602460-75
Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the N-arylation of an amine with this compound.

Materials:

  • This compound (1.5 equivalents)

  • Amine (1.0 equivalent)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Pyridine (2.0 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv.), this compound (1.5 equiv.), and Cu(OAc)₂ (10 mol%) in dichloromethane.

  • Additive Addition: Add pyridine (2.0 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Visualization of the Chan-Lam Coupling Workflow:

Chan_Lam_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Amine/Phenol, Cu(OAc)₂ B Add Solvent (e.g., CH₂Cl₂) A->B C Add Ligand/Additive (e.g., Pyridine) B->C D Stir at Room Temperature (Open to Air) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Final Product Final Product I->Final Product

Chan-Lam Coupling Workflow

Buchwald-Hartwig Amination: An Alternative for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that serves as a powerful alternative for the synthesis of C-N bonds, particularly for aryl amines.[3][4] This reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a strong base. While this compound is not a direct substrate, its derivatives, such as the corresponding aryl halide, can be utilized in this reaction.

Data Presentation: Representative Reaction Parameters and Yields

The following table provides representative conditions for the Buchwald-Hartwig amination of a hypothetical 2-acetamidoaryl bromide with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001885-95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102480-90
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)LHMDS (1.5)THF801670-85
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2)Toluene1002075-88
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of an aryl bromide (derived from this compound) with an amine.

Materials:

  • 2-Acetamidoaryl bromide (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (in a glovebox): To a dry Schlenk tube, add the 2-acetamidoaryl bromide (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.). In a separate vial, prepare a solution of the palladium pre-catalyst and the phosphine ligand in the reaction solvent.

  • Catalyst Addition: Add the catalyst solution to the Schlenk tube containing the reactants.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Deprotonation (Base) Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-NRR') Ar-X Ar-X HNRR' HNRR' Ar-NRR' Ar-NRR'

Buchwald-Hartwig Amination Cycle

References

Application Notes and Protocols: 2-Acetamidophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the multifaceted applications of 2-Acetamidophenylboronic acid in medicinal chemistry. This versatile building block serves as a key intermediate in the synthesis of targeted therapeutics and holds potential for the development of advanced drug delivery systems. The following sections detail its use in the synthesis of kinase inhibitors and its potential role in stimuli-responsive drug delivery, complete with experimental protocols, quantitative data for analogous compounds, and visualizations of relevant biological pathways and workflows.

Application 1: Synthesis of Potent Janus Kinase 2 (JAK2) Inhibitors

This compound is a crucial reactant in the synthesis of novel chemotypes of kinase inhibitors, particularly 3,4-ring fused 7-azaindoles, which have demonstrated potent inhibitory activity against Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][2] The synthesis of these inhibitors often involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a key C-C bond.

Logical Workflow for Inhibitor Synthesis

The overall synthetic strategy involves the coupling of this compound with a halogenated 7-azaindole core, followed by further chemical modifications to generate the final fused-ring inhibitor.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Key Intermediate cluster_cyclization Final Steps cluster_product Final Product A This compound C Suzuki-Miyaura Coupling A->C B Halogenated 7-Azaindole B->C D 4-(2-Acetamidophenyl)-7-azaindole C->D E Pictet-Spengler Condensation D->E F 3,4-Ring Fused 7-Azaindole (JAK2 Inhibitor) E->F

Caption: Synthetic workflow for JAK2 inhibitors.
Quantitative Data: Potency of Representative JAK2 Inhibitors

While specific IC50 values for 3,4-ring fused 7-azaindoles derived from this compound are not publicly available, the following table provides data for other well-characterized JAK2 inhibitors to offer a benchmark for potency.[3][4][5]

CompoundTarget(s)IC50 (nM) - Enzymatic AssayIC50 (µM) - Cell-based Assay (UKE-1 or SET2 cells)
RuxolitinibJAK1/JAK20.40 ± 0.0050.1 ± 0.02
FedratinibJAK20.75 ± 0.390.66 ± 0.06
BaricitinibJAK1/JAK20.29 ± 0.130.19 ± 0.03
TofacitinibJAK1/JAK32.9 ± 0.390.91 ± 0.1
Thiazole-Chalcone 11JAK220.32 ± 2.0730.23 ± 0.53 (TF1 cells)
Thiazole-Chalcone 12JAK217.64 ± 1.6832.03 ± 1.07 (TF1 cells)
MFH-6-7-1JAK2N/A0.68
YLIU-5-162-1JAK2N/A1.01

Data presented as mean ± SD or SEM where available. Cell lines used for cellular assays are noted.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl intermediate, which is a foundational step in the production of the target JAK2 inhibitors.

Materials:

  • 4-Chloro-7-azaindole (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Argon or Nitrogen gas

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add 4-chloro-7-azaindole, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[6]

  • Add anhydrous 1,4-dioxane and degassed water via syringe.[6]

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-(2-Acetamidophenyl)-7-azaindole intermediate.

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

JAK2 inhibitors function by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade halts the downstream signaling cascade that leads to gene transcription involved in cell growth and proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Transcription Gene Transcription (Proliferation, Survival) pSTAT->Transcription 6. Binds DNA DNA DNA Inhibitor 3,4-Ring Fused 7-Azaindole Inhibitor->JAK2 Inhibition G cluster_formulation 1. Formulation (pH 7.4) cluster_circulation 2. Systemic Circulation cluster_release 3. Tumor Microenvironment (pH < 6.8) A PBA-Functionalized Polymer (e.g., containing this compound) C Self-Assembly into Drug-Loaded Nanoparticle A->C B Diol-Containing Drug or Polymer B->C D Stable Nanoparticle (Drug Encapsulated via Boronate Ester Bond) C->D E Nanoparticle remains stable in bloodstream (pH 7.4) D->E F Acidic pH triggers hydrolysis of boronate ester bond E->F G Nanoparticle Disassembly F->G H Drug Release at Tumor Site G->H

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of N-acetyl-2-aminobiaryl compounds via the Suzuki-Miyaura cross-coupling reaction, utilizing 2-Acetamidophenylboronic acid as a key reagent. The resulting biaryl structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide.[2] The use of this compound allows for the introduction of an N-acetylamino group at the ortho-position of one of the aryl rings, a common structural motif in pharmacologically active compounds. These resulting N-acetyl-2-aminobiaryl scaffolds are precursors to a variety of heterocyclic compounds and can exhibit a range of biological activities, including anti-inflammatory and kinase inhibitory effects.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X, where X = Br, I, or Cl) is depicted below:

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from analogous reactions in the literature and represents typical outcomes for this type of transformation.

EntryAryl Bromide (Ar-Br)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O (4:1)1101678
34-BromobenzonitrilePd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O (5:1)902482
42-BromopyridinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃1,4-Dioxane1001875
51-Bromo-3,5-dimethylbenzenePdCl₂(dppf) (3)-K₃PO₄Acetonitrile/H₂O (3:1)802088

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol provides a general method for the synthesis of N-acetyl-2-aminobiaryl compounds from aryl bromides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add this compound, the aryl bromide, Palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add toluene and water to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-acetyl-2-aminobiaryl product.

Mandatory Visualizations

Signaling Pathway Diagram

The N-acetyl-2-aminobiaryl scaffold is a key component in many kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where such an inhibitor might act.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P1 P P2 P Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Inhibitor N-acetyl-2-aminobiaryl Kinase Inhibitor Inhibitor->RTK Inhibits Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified RTK signaling pathway inhibited by a biaryl compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of N-acetyl-2-aminobiaryl compounds.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Aryl halide - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Solvents (e.g., Toluene/Water) inert->solvent heating Heat and Stir (e.g., 100°C, 12-24h) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure N-acetyl-2-aminobiaryl chromatography->product

Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.

References

Application Notes: 2-Acetamidophenylboronic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidophenylboronic acid is a versatile bifunctional reagent with significant potential in the synthesis of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a nucleophilic acetamido group and a versatile boronic acid moiety at the ortho position, enables its participation in a variety of powerful bond-forming reactions. This reagent is a valuable building block for creating complex molecular architectures, particularly for scaffolds of pharmaceutical interest such as quinolinones, quinazolinones, and benzodiazepines.

The strategic placement of the two functional groups allows for their involvement in tandem or cascade reactions, where an initial intermolecular coupling event at the boronic acid site is followed by an intramolecular cyclization involving the acetamido nitrogen. This approach provides an efficient pathway to fused heterocyclic systems. Key synthetic strategies leveraging this reagent include rhodium-catalyzed annulation with alkynes and tandem Suzuki-Miyaura coupling followed by intramolecular amidation.

I. Rhodium-Catalyzed [3+2] Annulation for Substituted Quinolinone Synthesis

A highly effective method for the construction of N-acetyl-isoquinolinone scaffolds is the rhodium-catalyzed annulation of this compound with internal alkynes. This reaction proceeds via a proposed mechanism involving oxidative addition, migratory insertion, and reductive elimination, effectively constructing two new carbon-carbon bonds and a new heterocyclic ring in a single operation. The reaction is notable for its high atom economy and ability to generate complex polycyclic systems from readily available starting materials.

Logical Workflow for Rhodium-Catalyzed Annulation

Workflow for Rhodium-Catalyzed Quinolinone Synthesis cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Alkyne - Rh(I) Catalyst (e.g., [Rh(OH)(cod)]2) - Ligand (e.g., dppb) - Solvent (e.g., Toluene) heat Heat mixture (e.g., 110 °C, 24h) under inert atmosphere (N2/Ar) reagents->heat 1. Mix & Inertize concentrate Concentrate in vacuo heat->concentrate 2. Cool & Evaporate purify Purify via Silica Gel Chromatography concentrate->purify 3. Load Crude product Isolate Pure Quinolinone Product purify->product 4. Elute & Collect Tandem Suzuki Coupling-Cyclization Pathway start This compound + Vinyl Halide suzuki Step 1: Suzuki Coupling (Pd Catalyst, Base) start->suzuki intermediate Ortho-acetamido- stilbene Intermediate suzuki->intermediate C-C Bond Formation cyclization Step 2: Intramolecular Cyclization (Acid or Heat) intermediate->cyclization product Fused Heterocycle (e.g., Benzodiazepinone) cyclization->product C-N Bond Formation

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions of 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2-acetamidophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This ortho-substituted boronic acid presents unique considerations due to potential steric hindrance and the coordinating ability of the acetamido group. This document offers detailed protocols, a summary of catalytic system performance based on available data for analogous substrates, and visual aids to facilitate successful carbon-carbon bond formation for applications in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and functional materials. The reaction of this compound is of particular interest for the synthesis of N-acetyl-2-aminobiphenyl derivatives, which are important intermediates. The ortho-acetamido group can influence the reaction through steric effects and potential interactions with the palladium catalyst, necessitating careful optimization of reaction conditions. These notes provide recommended starting points and strategies for this valuable transformation.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The primary steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X(L₂) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'-B(OR)₂ + Base pdiib Ar-Pd(II)-Ar'(L₂) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below. This process emphasizes the need for an inert atmosphere to prevent the degradation of the palladium catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Workup and Purification start Combine Aryl Halide, This compound, and Base in a Flask add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst inert Evacuate and Backfill with Inert Gas (e.g., Argon) add_catalyst->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat Reaction Mixture with Stirring add_solvent->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent, Wash with Water and Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Performance of Palladium Catalysts

While extensive comparative data for this compound is limited in the literature, the following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura reactions with structurally similar or challenging arylboronic acids. This information serves as a valuable guide for catalyst selection and reaction optimization.

Table 1: Performance of Common Palladium Catalysts with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95

Note: The data presented is for illustrative purposes and is drawn from studies on various arylboronic acids.

Table 2: Suzuki Coupling of Phenylboronic Acid with Various Aryl Halides [1]

EntryAryl HalideProductYield (%)
1IodobenzeneBiphenyl95
2BromobenzeneBiphenyl92
34-Iodoanisole4-Methoxybiphenyl98
44-Bromoanisole4-Methoxybiphenyl94
54-Iodotoluene4-Methylbiphenyl97
64-Bromotoluene4-Methylbiphenyl93
71-Iodo-4-nitrobenzene4-Nitrobiphenyl88
81-Bromo-4-nitrobenzene4-Nitrobiphenyl85

Reaction Conditions: Phenylboronic acid (0.65 mmol), aryl halide (0.5 mmol), PdCu@Ti₃C₂ (10 mg), K₂CO₃ (1 mmol) in water (5 mL) for 1 h in air.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(OAc)₂ and SPhos [2]

This protocol is a robust starting point for a variety of aryl halide coupling partners.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

    • Anhydrous 1,4-dioxane (5 mL)

    • Degassed water (0.5 mL)

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Stir the reaction mixture vigorously and heat to 100 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC). Reactions are typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure with Pd(PPh₃)₄

This protocol uses a classic, widely available palladium catalyst.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Procedure:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.

    • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction for completion as described in Protocol 1.

    • Perform the workup and purification as outlined in Protocol 1.

Protocol 3: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • This compound (1.5 mmol, 1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 mmol, 10 mol%)

    • 2 M aqueous potassium carbonate (K₂CO₃) solution (10 equiv)

    • N,N-Dimethylacetamide (DMA)

  • Procedure:

    • In a microwave reaction vessel, combine the aryl halide, this compound, Pd(dppf)Cl₂, and the aqueous potassium carbonate solution in N,N-dimethylacetamide, ensuring all solids are dissolved.

    • Seal the vessel and place it in a microwave reactor.

    • Heat the reaction mixture to 150 °C for 20 minutes.

    • After cooling, filter the reaction mixture.

    • Purify the filtrate by column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction results in a low yield, consider screening different ligands, bases, and solvents. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial. Stronger bases such as cesium carbonate or potassium phosphate may also improve yields.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. This can be minimized by using a less aqueous solvent system, lower temperatures, or shorter reaction times.

  • Catalyst Decomposition: The palladium catalyst can be sensitive to oxygen. Ensure that the reaction is set up under a properly maintained inert atmosphere and that all solvents are thoroughly degassed.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

By carefully selecting the palladium catalyst and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling of this compound can be a highly effective method for the synthesis of valuable biaryl compounds.

References

Application Notes and Protocols for 2-Acetamidophenylboronic Acid Couplings: Base and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the base and solvent effects in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 2-acetamidophenylboronic acid. The following protocols and data are designed to aid in the efficient synthesis of 2'-acetamido-biphenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction of this compound with various aryl and heteroaryl halides is a key transformation for accessing a wide range of complex molecules. The efficiency and selectivity of this coupling are highly dependent on the choice of base and solvent. The ortho-acetamido group can influence the reaction through steric hindrance and potential coordination with the palladium catalyst, making careful optimization of reaction conditions crucial for achieving high yields.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in the transmetalation step by activating the boronic acid, while the solvent influences the solubility of the reagents and the stability of the catalytic species.

Data Presentation: Base and Solvent Effects

The selection of an appropriate base and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following tables summarize the typical effects of various bases and solvents on the yield of the reaction, based on general Suzuki-Miyaura couplings of arylboronic acids with aryl halides. These trends provide a valuable starting point for the optimization of reactions with this compound.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolvent SystemTypical Yield (%)Remarks
1K₂CO₃Dioxane/H₂O85-95A standard and effective base for a wide range of substrates.[1][2]
2Cs₂CO₃Dioxane/H₂O90-98A stronger, more soluble base, often effective for challenging couplings.[1]
3K₃PO₄Toluene80-95A strong base, particularly useful for sterically hindered substrates.[1]
4NaOHTHF/H₂O70-90A strong, inexpensive base, but can promote side reactions.[3]
5KFToluene60-85A milder base, useful when base-sensitive functional groups are present.[1]

Yields are representative and can vary significantly based on the specific substrates, catalyst, and ligand used.

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

| Entry | Solvent | Base | Typical Yield (%) | Remarks | | :--- | :--- | :--- | :--- | | 1 | Dioxane/H₂O (4:1) | K₂CO₃ | 85-95 | A common and effective solvent mixture for a broad range of substrates. | | 2 | Toluene/H₂O (10:1) | K₃PO₄ | 80-95 | Good for higher temperatures and less polar substrates. | | 3 | DMF/H₂O (1:1) | K₂CO₃ | 75-90 | A polar aprotic solvent that can enhance the rate of some reactions.[4] | | 4 | THF/H₂O (4:1) | Cs₂CO₃ | 80-92 | A versatile solvent, but its lower boiling point limits the reaction temperature. | | 5 | Acetonitrile/H₂O | K₂CO₃ | 70-88 | A polar solvent that can be effective for certain substrates. |

Yields are representative and can vary significantly based on the specific substrates, catalyst, and ligand used.

Experimental Protocols

The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the specific conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standard starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be between 0.1 M and 0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol for Challenging or Sterically Hindered Couplings

This protocol utilizes a more active catalyst system and a stronger base, which can be beneficial for less reactive aryl chlorides or sterically demanding substrates.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Toluene (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vial with this compound, the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous and degassed toluene.

  • Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the work-up and purification procedure as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) [Ar'-B(OH)3]⁻ Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Reductive Elimination Boronic_Acid Ar'-B(OH)2 Borate_Complex [Ar'-B(OH)3]⁻ Boronic_Acid->Borate_Complex Base Base Base (e.g., K2CO3) Aryl_Halide Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Aryl halide - Catalyst & Ligand - Base Flask_Prep Prepare Schlenk Flask (Dry and Inert Atmosphere) Solvent_Add Add Degassed Solvents Flask_Prep->Solvent_Add Heating Heat to Desired Temperature (e.g., 80-110 °C) Solvent_Add->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Extract with Organic Solvent Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify via Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship of Base and Solvent Choice

Base_Solvent_Logic cluster_inputs Reaction Parameters cluster_outputs Reaction Outcome Base Base Selection (e.g., K2CO3, K3PO4) Yield Yield Base->Yield Side_Reactions Side Reactions (e.g., Protodeboronation) Base->Side_Reactions Can Promote Solvent Solvent System (e.g., Dioxane/H2O, Toluene) Solvent->Yield Solvent->Side_Reactions Can Influence Substrates Substrate Properties - Steric Hindrance - Electronic Effects Substrates->Base Influences Choice Substrates->Solvent Influences Choice

Caption: Logical relationship between base, solvent, and reaction outcome.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Acetamidophenylboronic acid, a key building block in pharmaceutical and materials science. The information is intended to guide researchers and process chemists in developing robust and scalable synthetic routes.

Introduction

This compound (CAS No. 169760-16-1) is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its utility stems from the presence of both a boronic acid moiety, which can participate in various cross-coupling reactions, and an acetamido group that can modulate the electronic properties of the molecule and engage in hydrogen bonding. This compound is a crucial intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors for cancer therapy and other drug candidates.[3] Given its importance, the development of a scalable and efficient synthesis is of significant interest to the pharmaceutical and chemical industries.

The most common and scalable approach to synthesize this compound is through the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.[2][4] This method offers high functional group tolerance, making it ideal for substrates containing amide functionalities. The typical starting material is the readily available 2-bromoacetanilide.[5][6]

Synthetic Strategy: Miyaura Borylation

The general strategy involves the reaction of 2-bromoacetanilide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This initially forms the pinacol ester of this compound, which can be subsequently hydrolyzed to the desired product. An alternative, more atom-economical approach that is gaining traction for large-scale synthesis involves the use of tetrahydroxydiboron (B₂(OH)₄), which directly yields the boronic acid, thus simplifying the downstream processing.[7][8]

Key Reaction Parameters for Scale-Up

When scaling up the Miyaura borylation, several parameters are critical for ensuring a safe, efficient, and reproducible process:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. While PdCl₂(dppf) is commonly used at the lab scale, more active and stable catalysts, such as those employing bulky electron-rich phosphine ligands (e.g., XPhos, SPhos), are often preferred for large-scale production to minimize catalyst loading and improve reaction kinetics.[9]

  • Base: Potassium acetate (KOAc) is a mild and effective base for this transformation.[2] The choice and amount of base can influence the reaction rate and the formation of byproducts.

  • Solvent: Aprotic polar solvents like dioxane, 2-methyltetrahydrofuran (2-MeTHF), or dimethylformamide (DMF) are typically used. Solvent selection for scale-up should also consider factors such as safety, environmental impact, and ease of removal.

  • Temperature: The reaction is typically conducted at elevated temperatures (80-110 °C). Precise temperature control is essential to ensure consistent reaction progress and minimize impurity formation.

  • Work-up and Purification: Purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form anhydrides.[3] Common purification methods at scale include recrystallization, precipitation, or formation of a crystalline adduct (e.g., with diethanolamine) followed by liberation of the free acid.[10] A patented method involves forming a salt with a base, extracting impurities, and then re-acidifying to obtain the pure boronic acid.[11]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via Miyaura borylation at different scales. The data is compiled from literature examples of similar borylation reactions and represents a general trend.

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Production Scale (>10 kg)
Starting Material 2-Bromoacetanilide2-Bromoacetanilide2-Bromoacetanilide
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)Tetrahydroxydiboron (B₂(OH)₄)Tetrahydroxydiboron (B₂(OH)₄)
Catalyst PdCl₂(dppf)Pd(OAc)₂ / XPhosPd(OAc)₂ / XPhos or other advanced catalyst
Catalyst Loading 2-5 mol%0.5-1.5 mol%<0.5 mol%
Base Potassium Acetate (KOAc)Potassium Acetate (KOAc)Potassium Acetate (KOAc)
Solvent Dioxane or DMF2-MeTHF or CPME2-MeTHF or CPME
Temperature 80-100 °C90-110 °C90-110 °C
Reaction Time 4-12 hours8-16 hours12-24 hours
Typical Yield 80-95%75-90%80-90%
Purification Method Column Chromatography / RecrystallizationRecrystallization / Adduct FormationRecrystallization / Salt Formation & Re-precipitation

Experimental Protocols

Laboratory-Scale Synthesis of this compound Pinacol Ester

This protocol describes the synthesis of the pinacol ester intermediate, which can then be hydrolyzed to the final product.

Materials:

  • 2-Bromoacetanilide (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • Potassium Acetate (3.0 eq), dried

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromoacetanilide, bis(pinacolato)diboron, and potassium acetate.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous dioxane to the flask via cannula.

  • Add PdCl₂(dppf) to the reaction mixture under a positive flow of nitrogen.

  • Heat the mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound pinacol ester as a solid.

Pilot-Scale Synthesis of this compound using Tetrahydroxydiboron

This protocol outlines a more direct and scalable synthesis that avoids the isolation of the pinacol ester.

Materials:

  • 2-Bromoacetanilide (1.0 eq)

  • Tetrahydroxydiboron (1.2 eq)

  • Potassium Acetate (3.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Toluene

  • Aqueous Hydrochloric Acid (1 M)

  • Brine

Procedure:

  • Charge a suitably sized reactor with 2-bromoacetanilide, potassium acetate, and tetrahydroxydiboron.

  • In a separate vessel, prepare the catalyst by dissolving Pd(OAc)₂ and XPhos in a portion of the 2-MeTHF under an inert atmosphere.

  • Inert the main reactor by purging with nitrogen.

  • Add 2-MeTHF to the reactor and begin agitation.

  • Add the catalyst solution to the reactor.

  • Heat the reaction mixture to 95-105 °C and maintain for 12-18 hours, monitoring for completion by HPLC.

  • Once the reaction is complete, cool the mixture to 50-60 °C and add toluene and water.

  • Separate the aqueous layer.

  • Wash the organic layer with warm water and then with brine.

  • Cool the organic layer and adjust the pH to 1-2 with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water and then with a suitable non-polar solvent (e.g., heptane).

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound.

Visualizations

Scale_Up_Synthesis_Workflow Workflow for Scale-Up Synthesis of this compound cluster_synthesis Miyaura Borylation cluster_workup Work-up & Purification start 2-Bromoacetanilide reaction Reaction at 95-105°C start->reaction reagents B₂(OH)₄ KOAc reagents->reaction catalyst Pd(OAc)₂ / XPhos catalyst->reaction solvent 2-MeTHF solvent->reaction extraction Solvent Extraction (Toluene/Water) reaction->extraction Cool & Quench precipitation Acidic Precipitation (HCl) extraction->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying end_product This compound drying->end_product

Caption: Workflow for the scale-up synthesis of this compound.

Kinase_Inhibition_Pathway Application in Kinase Inhibition cluster_drug_dev Drug Development cluster_cellular_pathway Cellular Signaling boronic_acid This compound synthesis Multi-step Synthesis boronic_acid->synthesis Key Building Block inhibitor Kinase Inhibitor (e.g., for JAK2, ROS1) synthesis->inhibitor kinase Target Kinase (e.g., JAK2) inhibitor->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Acetamidophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in a Suzuki coupling reaction with this compound?

A1: Low yields with this compound can stem from several factors. The primary culprits are often related to the inherent properties of this ortho-substituted boronic acid and the general sensitivity of Suzuki couplings. Key areas to investigate include:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation due to oxygen contamination or impurities in the starting materials is a frequent issue. Ensure your palladium source and ligands are active and consider using a fresh batch.[1]

  • Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water or acidic impurities), rendering the boronic acid inactive for cross-coupling.[1][2] This is a known issue with boronic acids that can readily undergo this process under basic conditions.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently activate the boronic acid for transmetalation, or it may promote side reactions.[4] Similarly, the solvent system must be suitable for all components of the reaction.

  • Steric Hindrance: The acetamido group at the ortho-position introduces steric bulk, which can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[5]

  • Chelation: The acetamido group, with its nitrogen and oxygen atoms, has the potential to chelate to the palladium center. This can sometimes inhibit the catalytic cycle by forming a stable, less reactive complex.

Q2: I am observing the formation of a significant amount of homocoupled product from this compound. How can I minimize this side reaction?

A2: Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[6] Here are several strategies to suppress this undesired pathway:

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[6] It is crucial to thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can favor the desired cross-coupling over homocoupling.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. If this is a persistent issue, screening different catalyst systems may be necessary.

  • Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling relative to the cross-coupling reaction.

Q3: My this compound seems to be degrading during the reaction. What are the likely causes and how can I prevent this?

A3: Degradation of this compound during the reaction is most likely due to protodeboronation.[1][2] This is a common issue with boronic acids, particularly those that are more sensitive to hydrolysis. To mitigate this:

  • Anhydrous Conditions: While some Suzuki couplings tolerate water, minimizing water content by using anhydrous solvents can reduce the rate of protodeboronation.

  • Choice of Base: A milder base might be less likely to promote protodeboronation. The selection of the base is critical and often requires screening.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from degradation. These esters can then release the active boronic acid in situ under the reaction conditions.

  • Reaction Time and Temperature: Optimizing the reaction time and temperature to be as short and low as possible while still achieving a good conversion rate can minimize the time the boronic acid is exposed to potentially degrading conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalystUse a fresh, high-quality palladium catalyst and ligand. Ensure all reagents are pure.[1]
Protodeboronation of this compoundUse anhydrous solvents, a milder base, or consider using a more stable boronate ester derivative.[1][2]
Steric hindrance from the ortho-acetamido groupEmploy bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can accelerate the reaction.[5] More forcing conditions (higher temperature, longer reaction time) may also be necessary.
Inappropriate baseScreen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for activating the boronic acid.[4]
Poor solvent choiceEnsure the solvent system (e.g., dioxane/water, toluene/water, DMF) solubilizes all reactants and the base.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (argon or nitrogen).[6]
Suboptimal stoichiometryUse a slight excess of the boronic acid (1.1-1.5 equivalents).
Inefficient catalyst systemScreen different palladium catalysts and ligands.
Formation of Unknown Byproducts Side reactions of starting materials or productAnalyze byproducts by LC-MS or NMR to identify their structure. This can provide clues about the undesired reaction pathway.
Impurities in starting materialsEnsure the purity of this compound, the aryl halide, and other reagents.
Reaction Stalls Before Completion Catalyst deactivationThe catalyst may be poisoned by impurities or degrade over time. Try adding a second portion of the catalyst.
Chelation of the catalyst by the acetamido groupExperiment with different ligands that may be less susceptible to forming stable chelates with the palladium center.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura couplings. While extensive data specifically for this compound is not available in a single source, the trends observed for similar ortho-substituted or challenging boronic acids provide valuable guidance.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012ModerateGeneral Observation
Pd₂(dba)₃ (1)P(t-Bu)₃ (3)K₃PO₄Dioxane10018HighAdapted from Buchwald et al.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295Adapted from Buchwald et al.
Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1001892Adapted from Buchwald et al.

This table illustrates the superior performance of bulky, electron-rich phosphine ligands (SPhos, XPhos) for coupling of challenging substrates.

Table 2: Effect of Base on Suzuki Coupling Yield

Base (equiv)Catalyst/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃ (2)Pd(OAc)₂/PPh₃Toluene/H₂O10012Moderate[4]
K₂CO₃ (2)Pd(OAc)₂/SPhosDioxane/H₂O10012High[4]
K₃PO₄ (3)Pd₂(dba)₃/XPhosDioxane1001892Adapted from Buchwald et al.
Cs₂CO₃ (3)Pd(OAc)₂/SPhosDioxane10012High[4]

This table highlights the effectiveness of different bases in promoting the Suzuki coupling reaction. The optimal base is often substrate and catalyst dependent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the synthesis of N-(biphenyl-2-yl)acetamide derivatives. Optimization of the specific aryl halide, catalyst, ligand, base, and solvent system may be necessary for each specific substrate.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(biphenyl-2-yl)acetamide derivative.

Visualizations

Suzuki_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Degassing Was the reaction properly degassed? Check_Catalyst->Check_Degassing Yes Use fresh catalyst/ligand Use fresh catalyst/ligand Check_Catalyst->Use fresh catalyst/ligand No Optimize_Base Is the base appropriate? Check_Degassing->Optimize_Base Yes Degas thoroughly Degas thoroughly Check_Degassing->Degas thoroughly No Optimize_Solvent Is the solvent system optimal? Optimize_Base->Optimize_Solvent Yes Screen bases (K2CO3, K3PO4, Cs2CO3) Screen bases (K2CO3, K3PO4, Cs2CO3) Optimize_Base->Screen bases (K2CO3, K3PO4, Cs2CO3) No Consider_Ligand Is steric hindrance an issue? Optimize_Solvent->Consider_Ligand Yes Try different solvent ratios (e.g., dioxane/water) Try different solvent ratios (e.g., dioxane/water) Optimize_Solvent->Try different solvent ratios (e.g., dioxane/water) No Check_Boronic_Acid Is protodeboronation occurring? Consider_Ligand->Check_Boronic_Acid Yes Use bulky, electron-rich ligands (e.g., XPhos) Use bulky, electron-rich ligands (e.g., XPhos) Consider_Ligand->Use bulky, electron-rich ligands (e.g., XPhos) No Success Improved Yield Check_Boronic_Acid->Success No Use boronate ester or anhydrous conditions Use boronate ester or anhydrous conditions Check_Boronic_Acid->Use boronate ester or anhydrous conditions Yes Use fresh catalyst/ligand->Check_Degassing No Degas thoroughly->Optimize_Base No Screen bases (K2CO3, K3PO4, Cs2CO3)->Optimize_Solvent No Try different solvent ratios (e.g., dioxane/water)->Consider_Ligand No Use bulky, electron-rich ligands (e.g., XPhos)->Check_Boronic_Acid No Use boronate ester or anhydrous conditions->Success Yes

Caption: A troubleshooting workflow for low-yield Suzuki couplings.

Side_Reactions Start This compound + Aryl Halide Desired_Reaction Suzuki Cross-Coupling Start->Desired_Reaction Homocoupling Homocoupling Start->Homocoupling Protodeboronation Protodeboronation Start->Protodeboronation Dehalogenation Dehalogenation of Aryl Halide Start->Dehalogenation

Caption: Potential side reactions in the Suzuki coupling process.

References

Technical Support Center: Optimization of 2-Acetamidophenylboronic Acid Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Acetamidophenylboronic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Miyaura borylation of 2-bromoacetanilide. This reaction typically involves the cross-coupling of 2-bromoacetanilide with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. An alternative, though less common, route is the lithiation of acetanilide followed by quenching with a borate ester.

Q2: How does the choice of catalyst and ligand affect the reaction yield in a Miyaura borylation?

A2: The selection of the palladium catalyst and ligand system is critical for achieving high yields. Catalysts like Pd(OAc)₂ (Palladium(II) acetate) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly used. The ligand choice influences the stability and activity of the catalyst. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can improve reaction efficiency, especially for less reactive aryl bromides.

Q3: What is the role of the base in the Miyaura borylation reaction?

A3: The base is crucial for the transmetalation step in the catalytic cycle. It activates the diboron reagent, facilitating the transfer of the boryl group to the palladium center. Common bases include potassium acetate (KOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.

Q4: Can the acetamido group interfere with the reaction?

A4: Yes, the acetamido group can present challenges. Under strongly acidic or basic conditions, particularly at elevated temperatures, the amide bond can be susceptible to hydrolysis, leading to the formation of 2-aminophenylboronic acid or aniline as byproducts. Additionally, the amide functionality has the potential to coordinate with the palladium catalyst, which could affect its catalytic activity. Careful selection of reaction conditions is necessary to minimize these side reactions.

Q5: What are the recommended purification techniques for this compound?

A5: Purification can often be achieved through recrystallization. If chromatographic purification is necessary, care must be taken as boronic acids can be sensitive to silica gel. Using a less acidic stationary phase like neutral alumina or treating silica gel with a small amount of a neutral or basic solvent can be beneficial. Another common strategy is to first isolate the more stable pinacol ester derivative, which is generally more amenable to silica gel chromatography, and then hydrolyze it to the desired boronic acid.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of 2-bromoacetanilide 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Inappropriate base or solvent.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction vessel by purging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. 3. Screen different bases (e.g., KOAc, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF). Aprotic polar solvents often give good results.
Low yield of desired product with significant side products 1. Protodeborylation: The C-B bond is cleaved, replacing the boronic acid group with a hydrogen. 2. Homocoupling: Coupling of two molecules of the boronic acid or 2-bromoacetanilide. 3. Hydrolysis of the acetamido group. 1. Use milder reaction conditions (lower temperature, weaker base). Ensure the reaction is not run for an excessively long time. Using the pinacol ester of the boronic acid can also reduce protodeboronation. 2. Ensure the reaction is performed under strictly anaerobic conditions. The presence of oxygen can promote homocoupling. Using a Pd(0) source directly can sometimes mitigate this issue. 3. Avoid harsh basic or acidic conditions. Use a milder base like KOAc and maintain a neutral pH during workup.
Formation of 2-aminophenylboronic acid or aniline Hydrolysis of the acetamido group.Use a weaker base (e.g., KOAc instead of stronger bases like hydroxides). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Minimize exposure to acidic or strongly basic conditions during the workup.
Difficulty in purifying the final product 1. Co-elution of impurities during chromatography. 2. Decomposition on silica gel.1. Consider converting the crude boronic acid to its pinacol ester for easier purification by chromatography. The ester can then be hydrolyzed. 2. Use neutral alumina for column chromatography or pre-treat silica gel with a solvent system containing a small amount of a neutral or basic modifier. Recrystallization is often a preferred method for purifying boronic acids.

Data Presentation

Table 1: Representative Conditions for Miyaura Borylation of Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-bromoacetanilidePd(OAc)₂ (3)SPhos (6)K₃PO₄ (1.5)Dioxane10012~85 (Pinacol ester)
22-bromoanilinePdCl₂(dppf) (3)-KOAc (3)DMSO801890 (Pinacol ester)
34-bromoacetophenonePd(dba)₂ (2)XPhos (4)K₂CO₃ (2)Toluene1101692 (Pinacol ester)
42-bromotoluenePd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄ (1.5)1,4-Dioxane801288 (Pinacol ester)

Note: The yields presented are for the corresponding boronic acid pinacol esters, which are common intermediates. The final boronic acid is typically obtained after a subsequent hydrolysis step.

Experimental Protocols

Key Experiment: Synthesis of this compound Pinacol Ester via Miyaura Borylation

This protocol is a representative procedure based on established methods for the Miyaura borylation of aryl bromides.

Materials:

  • 2-bromoacetanilide

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromoacetanilide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium phosphate (1.5 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound pinacol ester.

Hydrolysis to this compound:

  • Dissolve the purified pinacol ester in a suitable solvent system such as THF/water.

  • Add an acid, such as HCl, and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

Visualizations

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_hydrolysis Final Step reagents Combine Reactants: - 2-Bromoacetanilide - B₂pin₂ - Pd(OAc)₂/SPhos - K₃PO₄ solvent Add Anhydrous Dioxane reagents->solvent degas Degas with Argon solvent->degas heat Heat to 100°C (12-16h) degas->heat filter Filter through Celite heat->filter extract Aqueous Workup filter->extract purify_ester Column Chromatography (Pinacol Ester) extract->purify_ester hydrolyze Hydrolysis purify_ester->hydrolyze isolate Isolate Product hydrolyze->isolate

Caption: Experimental workflow for the synthesis of this compound.

Miyaura_Borylation_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR'(L₂) Base (e.g., KOAc) Ar-Pd(II)-B(pin)(L₂) Ar-Pd(II)-B(pin)(L₂) Ar-Pd(II)-OR'(L₂)->Ar-Pd(II)-B(pin)(L₂) Transmetalation (B₂pin₂) Ar-Pd(II)-B(pin)(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Bpin)

Caption: Catalytic cycle of the Miyaura borylation reaction.

Technical Support Center: Purification of 2-Acetamidophenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Acetamidophenylboronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products involving this compound, particularly after Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low or No Yield of the Desired Product After Purification

Potential CauseSuggested Solution
Incomplete Reaction Before purification, confirm reaction completion using TLC, LC-MS, or GC-MS. If the reaction is incomplete, consider optimizing reaction conditions (e.g., catalyst, base, solvent, temperature).
Product Loss During Aqueous Work-up Ensure the organic solvent used for extraction is appropriate for your product's polarity. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery. A brine wash can help break up emulsions and reduce the amount of water in the organic layer.[1][2]
Product Degradation on Silica Gel Boronic acids and their derivatives can sometimes degrade or irreversibly adsorb to silica gel.[3] Consider using a less acidic stationary phase like alumina or a modified silica gel (e.g., boric acid-impregnated silica).[4] Alternatively, a non-chromatographic method like recrystallization or derivatization may be more suitable.
Protodeboronation The C-B bond can be cleaved, especially under harsh basic conditions, leading to a deboronated byproduct.[5] If this is a significant issue, consider using a milder base (e.g., K₂CO₃ or KF) or running the reaction under anhydrous conditions.

Problem 2: Presence of Persistent Impurities in the Final Product

Impurity TypeIdentificationRemoval Strategy
Unreacted this compound Typically more polar than the coupled product. Can be visualized on TLC.Perform a basic aqueous wash (e.g., with 1M NaOH) during work-up to convert the boronic acid to its water-soluble boronate salt, which will partition into the aqueous layer.[6][7]
Homocoupling Product of this compound A dimer of the starting boronic acid. May have similar polarity to the desired product.Meticulous column chromatography with a shallow eluent gradient may be necessary. Recrystallization can also be effective if the solubilities of the product and the homocoupling byproduct are sufficiently different.[6]
Residual Palladium Catalyst Can give the product a dark color.For many applications, especially in drug development, palladium levels must be minimized.[6] Heterogeneous catalysts can be removed by filtration through Celite. For homogeneous catalysts, consider using metal scavengers or performing an activated carbon treatment.[6]
Boronic Anhydrides (Boroxines) Often present in boronic acid starting materials and can complicate purification.Can sometimes be removed by careful chromatography or by converting the boronic acid to a more stable derivative before the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify the product of a Suzuki coupling reaction using this compound?

A general purification workflow starts with an aqueous work-up to remove inorganic salts and water-soluble impurities. This is typically followed by either column chromatography or recrystallization, depending on whether the product is an oil or a solid.[2]

Q2: Can I use standard silica gel for column chromatography of my product?

While possible, boronic acid derivatives can sometimes adhere strongly to or decompose on standard silica gel.[3] If you observe significant streaking or low recovery, consider using deactivated silica gel, alumina, or boric acid-treated silica gel.[4]

Q3: What are some good starting solvent systems for column chromatography?

For arylboronic acid derivatives, a good starting point for elution is a non-polar solvent system with a gradual increase in polarity. Common systems include hexane/ethyl acetate and dichloromethane/methanol.[7][8] The optimal eluent will depend on the specific polarity of your product.

Q4: How can I find a suitable solvent for recrystallization?

A good recrystallization solvent will dissolve your compound when hot but not when cold. You may need to screen several solvents or solvent mixtures. For compounds with amide functionalities, polar solvents or mixtures like ethanol/water or ethyl acetate/hexanes could be effective.[1][8]

Q5: I see a significant amount of a byproduct that appears to be the result of the homocoupling of this compound. How can I avoid this?

Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[6] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) catalyst directly can also minimize homocoupling.[6]

Q6: How can I remove unreacted this compound from my reaction mixture?

An effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The acidic boronic acid will be converted to its water-soluble salt and move to the aqueous phase.[7][9]

Experimental Protocols

Note: The following are general protocols and may require optimization for your specific reaction product.

Protocol 1: General Aqueous Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and then brine. To remove unreacted boronic acid, a wash with a mild base (e.g., 1M Na₂CO₃) can be included before the water wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[10]

Protocol 2: Purification by Flash Column Chromatography

  • Stationary Phase Selection: Start with standard silica gel. If issues arise, consider deactivated silica or alumina.

  • Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will fully dissolve the product when hot and allow it to crystallize upon cooling. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or toluene.[1][8]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated carbon and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Reaction Product workup Aqueous Work-up start->workup analysis1 Analyze Crude Product (TLC, LC-MS) workup->analysis1 purification_choice Choose Purification Method analysis1->purification_choice column Column Chromatography purification_choice->column Product is an oil or complex mixture recrystallization Recrystallization purification_choice->recrystallization Product is a solid analysis2 Analyze Purified Fractions (TLC, NMR) column->analysis2 recrystallization->analysis2 low_yield Low Yield? analysis2->low_yield pure_product Pure Product troubleshoot Troubleshoot troubleshoot->purification_choice Re-evaluate Method low_yield->troubleshoot Yes impurities Impurities Present? low_yield->impurities No impurities->pure_product No impurities->troubleshoot Yes

Caption: A workflow for troubleshooting the purification of reaction products.

General_Purification_Scheme reaction_mixture Crude Reaction Mixture quench Quench Reaction reaction_mixture->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction base_wash Optional: Basic Wash (e.g., 1M Na2CO3) to remove unreacted boronic acid extraction->base_wash brine_wash Brine Wash base_wash->brine_wash drying Dry Organic Layer (e.g., Na2SO4) brine_wash->drying concentration Concentrate in vacuo drying->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography If oil or inseparable mixture recrystallization Recrystallization crude_product->recrystallization If solid final_product Purified Product chromatography->final_product recrystallization->final_product

Caption: A general scheme for the purification of Suzuki-Miyaura coupling products.

References

Technical Support Center: Troubleshooting Byproducts in 2-Acetamidophenylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of 2-Acetamidophenylboronic acid. Our focus is on identifying and mitigating the formation of unwanted byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?

A1: The primary byproducts in the Suzuki coupling of this compound are typically:

  • Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen.[1][2][3]

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding acetanilide. This is a common side reaction for many boronic acids and can be influenced by reaction conditions such as pH and temperature.[4][5]

  • Starting Material: Unreacted this compound and the coupling partner (aryl halide/triflate).

Q2: I am observing a significant amount of the homocoupling byproduct. What are the likely causes and how can I minimize it?

A2: The formation of the homocoupling product is often linked to the presence of oxygen, which can alter the catalytic cycle.[1][6] To minimize this byproduct:

  • Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere.[3][6]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

Q3: My main byproduct is acetanilide, resulting from protodeboronation. What steps can I take to prevent this?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[4] Several factors can promote this side reaction:

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation.[7] Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Reaction Time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction progress and quench it once the starting material is consumed.

  • Water Content: While many Suzuki couplings are performed in aqueous mixtures, excess water can be a proton source for protodeboronation.[8] Consider using anhydrous solvents or minimizing the amount of water.

  • Temperature Control: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to byproducts in the Suzuki coupling of this compound.

Issue Potential Cause Troubleshooting Steps
High levels of homocoupling byproduct Presence of oxygen in the reaction mixture.1. Ensure all solvents are rigorously degassed. 2. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration. 3. Consider using a pre-catalyst that is less sensitive to air.
Significant protodeboronation Inappropriate base, excess water, or high temperature.1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Minimize the amount of water in the solvent system or use anhydrous conditions if feasible. 3. Optimize the reaction temperature by running a temperature screen.
Low conversion of starting materials Inactive catalyst, poor solubility, or incorrect stoichiometry.1. Use a fresh batch of palladium catalyst and ligand. 2. Screen different solvent systems to improve the solubility of all reactants. 3. Ensure the accurate measurement and stoichiometry of all reagents.
Complex mixture of unidentified byproducts Decomposition of starting materials or product under reaction conditions.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Analyze the stability of the starting materials and product under the reaction conditions independently.

Experimental Protocols

Protocol 1: Minimizing Homocoupling Byproduct

This protocol outlines a general procedure for setting up a Suzuki coupling reaction under oxygen-free conditions.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via a cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Base to Reduce Protodeboronation
  • Parallel Setup: Prepare multiple small-scale reaction vials, each containing the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst system.

  • Base Addition: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, CsF, Et₃N), ensuring the same molar equivalence (e.g., 2.0 equiv.).

  • Reaction Execution: Add degassed solvent to each vial, seal, and place them in a parallel synthesis block at the desired temperature.

  • Analysis: After a set time, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated byproduct.

  • Optimization: Based on the results, the reaction can be scaled up using the base that provided the best product-to-byproduct ratio.

Visualizing Reaction Pathways

The following diagram illustrates the desired Suzuki coupling pathway and the competing side reactions leading to homocoupling and protodeboronation byproducts.

Suzuki_Byproducts cluster_suzuki Desired Suzuki Coupling cluster_homo Homocoupling cluster_proto Protodeboronation SM This compound + Aryl Halide OA Oxidative Addition SM->OA Ar-X TM Transmetalation SM->TM Ar'-B(OH)2 Homo_TM Transmetalation (2x Boronic Acid) SM->Homo_TM Ar'-B(OH)2 Protonolysis Protonolysis SM->Protonolysis Ar'-B(OH)2 Cat Pd(0) Catalyst Cat->OA Cat->Homo_TM Base Base Base->TM O2 Oxygen O2->Homo_TM H2O Proton Source (e.g., H2O) H2O->Protonolysis OA->TM RE Reductive Elimination TM->RE RE->Cat Product Desired Cross-Coupled Product RE->Product Homo_RE Reductive Elimination Homo_TM->Homo_RE Homo_RE->Cat Homocoupling_Product Homocoupling Byproduct Homo_RE->Homocoupling_Product Protodeboronation_Product Protodeboronation Byproduct (Acetanilide) Protonolysis->Protodeboronation_Product

Caption: Reaction scheme of this compound Suzuki coupling and major byproduct pathways.

References

deboronation of 2-Acetamidophenylboronic acid as a side reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetamidophenylboronic acid, particularly in the context of cross-coupling reactions where deboronation can be a significant side reaction.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] In the case of this compound, this results in the formation of acetanilide as a byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.

Q2: What causes the deboronation of this compound?

A2: The deboronation of arylboronic acids is typically catalyzed by either acid or base, with the base-catalyzed pathway being particularly relevant for Suzuki-Miyaura cross-coupling reactions which are often conducted under basic conditions.[1] The reaction is facilitated by the presence of a proton source, which is often water in the reaction mixture. The mechanism generally involves the formation of a more reactive boronate anion, which is then protonated, leading to the cleavage of the carbon-boron bond.

Q3: How does the ortho-acetamido group affect the stability and reactivity of this compound?

A3: The ortho-acetamido group can have a dual role. It has been reported that o-acetamidophenylboronate esters are stabilized towards hydrolysis due to an intramolecular interaction between the amide oxygen and the boron atom. This interaction can also influence the acidity and reactivity of the boronic acid. However, like other ortho-substituted phenylboronic acids, steric hindrance can play a role in its coupling reactions.

Q4: What are the signs that deboronation is a significant side reaction in my experiment?

A4: The primary indication of deboronation is a lower than expected yield of your desired coupled product, accompanied by the formation of acetanilide. You can detect acetanilide as a byproduct in your crude reaction mixture using techniques like TLC, LC-MS, GC-MS, or NMR spectroscopy.

Troubleshooting Guide

Issue: Low yield of the desired product and significant formation of acetanilide.

This is a clear indication that the rate of deboronation is competitive with or even faster than your desired cross-coupling reaction. The following troubleshooting steps can help to mitigate this issue.

Troubleshooting Workflow

G start Low Yield & Acetanilide Formation cond1 Is the reaction run under basic conditions? start->cond1 step1 Optimize the Base cond1->step1 Yes cond2 Is water present in the reaction? cond1->cond2 No step1->cond2 step2 Use Anhydrous Conditions cond2->step2 Yes cond3 Is the reaction temperature high? cond2->cond3 No step2->cond3 step3 Lower Reaction Temperature cond3->step3 Yes cond4 Is the catalyst activity optimal? cond3->cond4 No step3->cond4 step4 Screen Catalysts and Ligands cond4->step4 Yes cond5 Is the free boronic acid too unstable? cond4->cond5 No step4->cond5 step5 Use a Boronic Ester Surrogate cond5->step5 Yes end Improved Yield cond5->end No step5->end

Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions due to deboronation.

Data Presentation

The following table summarizes the qualitative effects of various reaction parameters on the rate of deboronation of arylboronic acids, which can be applied to this compound.

ParameterChangeEffect on Deboronation RateRationale
Base Stronger Base (e.g., NaOH, KOH)IncreasePromotes the formation of the more reactive boronate anion.
Weaker Base (e.g., K₂CO₃, K₃PO₄, CsF)DecreaseReduces the concentration of the boronate anion.
Solvent Protic/AqueousIncreaseWater acts as the proton source for the C-B bond cleavage.
Anhydrous/AproticDecreaseLimits the availability of protons, thus suppressing protodeboronation.
Temperature IncreaseIncreaseAccelerates the rate of both the desired reaction and deboronation.
DecreaseDecreaseMay slow deboronation more significantly than the desired coupling.
Catalyst Low Activity/Slow ReactionIncrease (relative to coupling)A slow desired reaction provides more time for the deboronation side reaction to occur.
High Activity/Fast ReactionDecrease (relative to coupling)A fast cross-coupling outcompetes the deboronation.
Boronic Acid Form Free Boronic AcidHigher effective concentrationMore susceptible to degradation.
Boronic Ester (e.g., pinacol, MIDA)"Slow-release" of boronic acidKeeps the concentration of the active boronic acid low, minimizing side reactions.

Experimental Protocols

Protocol 1: Minimizing Deboronation in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with this compound, incorporating strategies to minimize deboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, THF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the finely powdered mild base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Protocol 2: Quantitative Analysis of Deboronated Byproduct (Acetanilide)

This protocol describes a general method for quantifying the amount of acetanilide in a crude reaction mixture using ¹H NMR with an internal standard.

Materials:

  • Crude reaction mixture

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the crude reaction mixture and a known amount of the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 10 s) to ensure accurate integration.

  • Quantification:

    • Identify a well-resolved peak for acetanilide (e.g., the acetyl methyl protons) and a well-resolved peak for the internal standard.

    • Integrate both peaks.

    • Calculate the molar ratio of acetanilide to the internal standard using the following formula: (Integral of Acetanilide / Number of Protons) / (Integral of Standard / Number of Protons)

    • From the known mass of the internal standard, calculate the mass of acetanilide in the crude mixture.

Signaling Pathways and Mechanisms

Proposed Mechanism for Base-Catalyzed Protodeboronation

G cluster_0 Base-Catalyzed Protodeboronation A This compound (Ar-B(OH)₂) B Boronate Anion ([Ar-B(OH)₃]⁻) A->B + OH⁻ B->A - OH⁻ C Transition State B->C + H₂O D Acetanilide (Ar-H) C->D E Boric Acid (B(OH)₃) C->E

Caption: The general mechanism for the base-catalyzed protodeboronation of this compound.

This guide is intended to provide a starting point for troubleshooting and understanding the deboronation of this compound. Experimental conditions should always be optimized for specific substrates and reaction systems.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-acetamidophenylboronic acid. Our focus is on preventing the common side reaction of homocoupling to ensure high yields of the desired biaryl product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound, and why is it a significant issue?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 2,2'-diacetamidobiphenyl. This byproduct consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates purification due to its structural similarity to the target molecule.

Q2: What are the primary causes of homocoupling of this compound?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the dimerization of the boronic acid. Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling.

Q3: Does the ortho-acetamido group on the phenylboronic acid present any unique challenges?

A3: Yes, the ortho-acetamido group can introduce steric hindrance, which may slow down the desired cross-coupling reaction, potentially making the competing homocoupling pathway more favorable. Additionally, the amide functionality could potentially coordinate with the palladium catalyst, influencing its reactivity. For sterically hindered substrates, the choice of a suitable bulky and electron-rich ligand is crucial for achieving good yields of the cross-coupled product.

Q4: How can I effectively remove dissolved oxygen from my reaction?

A4: Rigorous degassing of all solvents and the reaction mixture is critical. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen. A subsurface sparge is particularly effective.

  • Freeze-Pump-Thaw: For more sensitive reactions, this technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.

Q5: What is the best choice of palladium source and ligand to minimize homocoupling with this substrate?

A5: To minimize homocoupling, it is often advantageous to use a Pd(0) source like Pd(PPh₃)₄ or to employ a pre-catalyst system that rapidly generates the active Pd(0) species. For challenging substrates like this compound, catalyst systems using bulky, electron-rich phosphine ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos (dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine) in combination with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle are highly recommended. These ligands are known to promote the desired reductive elimination step, outcompeting the homocoupling pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 2,2'-diacetamidobiphenyl byproduct detected. Presence of oxygen in the reaction.Rigorously degas all solvents and the reaction vessel using inert gas sparging or freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Use of a Pd(II) precatalyst without efficient reduction.Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄. Alternatively, when using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent or ensure the reaction conditions facilitate rapid reduction to Pd(0). Pre-heating the mixture of the palladium source, ligand, and base before adding the boronic acid can sometimes aid in the formation of the active Pd(0) species.
Suboptimal ligand choice.Employ bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos or XPhos. These ligands can accelerate the reductive elimination step of the desired cross-coupling, thereby minimizing the homocoupling side reaction.
Low or no yield of the desired cross-coupled product. Inefficient catalyst system for a sterically hindered substrate.Increase the steric bulk and electron-donating ability of the phosphine ligand. A combination of Pd(OAc)₂ with XPhos is effective for coupling N-acetylated amino-heterocycles.
Inappropriate base or solvent system.Screen different bases such as K₃PO₄ or Cs₂CO₃. The solvent system can also be critical; mixtures of an organic solvent (e.g., dioxane, toluene, or THF) with water are commonly used to facilitate the dissolution of the base.
Protodeboronation (loss of the boronic acid group).Ensure anhydrous conditions if water is not necessary for the base. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for any degradation.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from methodologies successful for sterically demanding and functionalized substrates and is designed to minimize homocoupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium acetate, and XPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Suzuki_Miyaura_Cycle cluster_main Desired Suzuki-Miyaura Cycle cluster_side Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa Ar-X oxygen O₂ pd0->oxygen Oxidation pd2_complex Ar-Pd(II)-X L₂ oa->pd2_complex tm Transmetalation (Ar'-B(OH)₂ + Base) pd2_complex->tm diaryl_pd2 Ar-Pd(II)-Ar' L₂ tm->diaryl_pd2 Ar'-B(OH)₂ re Reductive Elimination diaryl_pd2->re re->pd0 Regeneration product Ar-Ar' (Desired Product) re->product pd2_source Pd(II) Source (e.g., Pd(OAc)₂) homo_tm1 Transmetalation (Ar'-B(OH)₂) pd2_source->homo_tm1 Ar'-B(OH)₂ oxygen->pd2_source homo_pd_ar Ar'-Pd(II)-X L₂ homo_tm1->homo_pd_ar homo_tm2 Transmetalation (Ar'-B(OH)₂) homo_pd_ar->homo_tm2 homo_diaryl_pd2 Ar'-Pd(II)-Ar' L₂ homo_tm2->homo_diaryl_pd2 Ar'-B(OH)₂ homo_re Reductive Elimination homo_diaryl_pd2->homo_re homo_re->pd0 Reduction to Pd(0) homo_product Ar'-Ar' (Homocoupling) homo_re->homo_product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow start Start: Low yield or significant homocoupling byproduct q1 Is the reaction rigorously deoxygenated? start->q1 sol1_yes Yes q1->sol1_yes Yes sol1_no No q1->sol1_no No q2 What is the palladium source? sol1_yes->q2 action1 Degas solvents and reaction mixture (sparging or freeze-pump-thaw). Maintain inert atmosphere. sol1_no->action1 action1->q2 sol2_pd0 Pd(0) precatalyst q2->sol2_pd0 Pd(0) sol2_pd2 Pd(II) precatalyst q2->sol2_pd2 Pd(II) q3 Is a bulky, electron-rich phosphine ligand being used? sol2_pd0->q3 action2 Consider adding a mild reducing agent or pre-activating the catalyst before adding the boronic acid. sol2_pd2->action2 action2->q3 sol3_yes Yes q3->sol3_yes Yes sol3_no No q3->sol3_no No end Re-evaluate base, solvent, and temperature conditions. sol3_yes->end action3 Switch to a ligand like SPhos or XPhos to accelerate reductive elimination. sol3_no->action3 action3->end

Caption: Troubleshooting workflow for homocoupling issues.

Experimental_Workflow start Start reagents Combine aryl halide, this compound, base, Pd catalyst, and ligand in a Schlenk flask. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat reaction to specified temperature. solvent->heat monitor Monitor progress via TLC or LC-MS. heat->monitor workup Aqueous work-up. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Technical Support Center: Catalyst Deactivation in 2-Acetamidophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving 2-Acetamidophenylboronic acid.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has completely stalled. What are the likely causes?

Answer:

Low yields or reaction failure with this compound can stem from several factors, with catalyst deactivation being a primary suspect. The proximity of the ortho-acetamido group to the boronic acid moiety can lead to catalyst inhibition or deactivation through chelation.

Possible Causes and Solutions:

  • Catalyst Deactivation by Chelation: The nitrogen and oxygen atoms of the acetamido group can coordinate to the palladium catalyst, forming a stable, inactive complex. This chelation can hinder the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote faster catalytic turnover, potentially outcompeting the chelation-deactivation pathway.[1]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.

    • Solution: Use anhydrous solvents and ensure your base is not excessively hydrolytic. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

  • Inefficient Catalyst System: The chosen palladium source and ligand may not be optimal for this specific substrate.

    • Solution: Screen a panel of palladium precatalysts and ligands. Precatalysts like those from the Buchwald or Fu groups are often effective for challenging substrates.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.

    • Solution: Ensure thorough degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

Question 2: I am observing a significant amount of homocoupled byproduct (biphenyl of this compound). How can I minimize this?

Answer:

The formation of homocoupled byproducts is often indicative of the presence of oxygen or issues with the catalyst's oxidation state.

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Rigorously degas your reaction mixture. Methods include sparging with an inert gas for an extended period or using several freeze-pump-thaw cycles.

  • Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its inefficient reduction to the active Pd(0) species can sometimes favor homocoupling pathways.

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(0) precatalyst.

Question 3: My reaction appears to start but then stops before all the starting material is consumed. What could be happening?

Answer:

A stalled reaction is a classic sign of progressive catalyst deactivation.

Possible Causes and Solutions:

  • Progressive Catalyst Poisoning: The this compound or a reaction intermediate may be slowly deactivating the catalyst over the course of the reaction.

    • Solution 1: Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to compensate for the deactivated portion.

    • Solution 2: Slow Addition of Boronic Acid: Adding the this compound slowly over a period of time can help maintain a low concentration, potentially reducing the rate of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the first things to check when a Suzuki coupling with this compound fails?

A1: When a Suzuki coupling fails, systematically assess these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch.

  • Inert Atmosphere: Verify that your reaction setup is truly free of oxygen.

  • Reagent Purity: Check the purity of your this compound and the coupling partner. Boronic acids can degrade over time.

  • Base and Solvent Quality: Use high-purity, dry solvents and the appropriate base for your system.

Q2: Can the acetamido group itself cause problems other than catalyst deactivation?

A2: Yes, while catalyst deactivation is a primary concern, the acetamido group can also influence the electronic properties of the phenylboronic acid, potentially affecting the transmetalation step of the catalytic cycle. However, chelation leading to catalyst inhibition is the more commonly cited issue for ortho-substituted functional groups with heteroatoms.

Q3: Is it better to use this compound or its pinacol ester?

A3: For challenging substrates prone to protodeboronation, using the corresponding pinacol ester is often advantageous. Boronate esters are generally more stable and can lead to more reproducible results.

Q4: What is a good starting point for reaction conditions?

A4: A robust starting point for a Suzuki-Miyaura coupling with this compound would be to use a modern catalyst system, such as a Buchwald-type precatalyst with a bulky phosphine ligand, a non-aqueous solvent system like dioxane or toluene with a suitable base like K₃PO₄ or Cs₂CO₃, and to ensure the reaction is conducted under a strictly inert atmosphere.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePossible CauseRecommended Solution(s)
Low Yield / Stalled Reaction Catalyst deactivation by chelationUse bulky, electron-rich ligands (e.g., SPhos, XPhos).
ProtodeboronationUse anhydrous solvents; consider using the pinacol ester.
Inefficient catalyst systemScreen different palladium precatalysts and ligands.
Significant Homocoupling Oxygen in the reaction mixtureThoroughly degas solvents and reagents.
Inefficient Pd(II) reductionUse a Pd(0) source or a well-defined precatalyst.
Reaction Starts then Stops Progressive catalyst poisoningIncrease catalyst loading; add boronic acid slowly.

Table 2: Recommended Catalyst Systems for Challenging Suzuki Couplings

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃SPhosK₃PO₄Dioxane80-110
Pd(OAc)₂XPhosCs₂CO₃Toluene80-110
Buchwald Precatalyst (e.g., XPhos Pd G3)(Internal)K₂CO₃THF/H₂O60-100

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 1-3 mol% Pd) and a suitable ligand (e.g., SPhos, 2-6 mol%) in a small amount of the reaction solvent under an inert atmosphere.

  • Inert Atmosphere & Assembly: Seal the main reaction vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the pre-mixed catalyst solution to the main vessel via syringe, followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

This protocol is designed to systematically test different catalysts, ligands, bases, and solvents to optimize the reaction yield.

  • Setup: Arrange an array of reaction vials in a parallel synthesizer or heating block.

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide and this compound (or its pinacol ester) in a suitable solvent. Prepare separate stock solutions for the palladium precatalyst and each ligand to be screened.

  • Reaction Assembly (per vial):

    • To each vial containing a stir bar, add the chosen base.

    • Under an inert atmosphere, add the stock solution containing the aryl halide and boronic acid.

    • Add the chosen solvent system.

    • Add the palladium precatalyst solution.

    • Add the ligand solution.

    • Seal the vials tightly.

  • Execution: Place the vials in the heating block and stir vigorously at the desired temperature for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction mixture. Analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.

Visualizations

Catalyst_Deactivation_Pathway Potential Catalyst Deactivation by this compound Active_Catalyst Active Pd(0) Catalyst Chelated_Complex Inactive Chelated Pd Complex Active_Catalyst->Chelated_Complex Chelation by ortho-acetamido group Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Substrate This compound Substrate->Chelated_Complex Substrate->Catalytic_Cycle Reacts Desired_Product Desired Cross-Coupled Product Catalytic_Cycle->Desired_Product Forms

Caption: Potential deactivation of a palladium catalyst via chelation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or Stalled Reaction Check_Basics Verify Reagent Purity, Inert Atmosphere, Temperature Start->Check_Basics Screen_Catalyst Screen Catalyst Systems (Ligands, Pd Source) Check_Basics->Screen_Catalyst If basics are okay Optimize_Conditions Optimize Base and Solvent Screen_Catalyst->Optimize_Conditions If still low yield Success Improved Yield Screen_Catalyst->Success If successful Use_Ester Switch to Boronic Ester (e.g., Pinacol) Optimize_Conditions->Use_Ester If protodeboronation suspected Optimize_Conditions->Success If successful Use_Ester->Success If successful

Caption: A logical workflow for troubleshooting low-yielding reactions.

Competing_Pathways Competing Reaction Pathways Start Aryl Halide + this compound Desired_Pathway Desired Suzuki Coupling Start->Desired_Pathway Homocoupling Homocoupling of Boronic Acid Start->Homocoupling O₂ present Protodeboronation Protodeboronation Start->Protodeboronation H₂O / Base Desired_Product Cross-Coupled Product Desired_Pathway->Desired_Product Byproduct1 Biaryl Byproduct Homocoupling->Byproduct1 Byproduct2 Acetamidobenzene Protodeboronation->Byproduct2

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Steric Hindrance in 2-Acetamidophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2-acetamidophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura couplings involving this compound so challenging?

A1: The primary challenge stems from steric hindrance. The acetamido group at the ortho-position of the boronic acid sterically impedes key steps in the palladium catalytic cycle. This congestion hinders the transmetalation step, where the boron compound transfers its organic group to the palladium center, and can also slow the final reductive elimination step that forms the desired C-C bond.[1][2] Inefficient reaction kinetics caused by this steric bulk often leads to low product yields and the formation of side products.[1]

Q2: What are the most critical factors for a successful coupling with a hindered boronic acid like this compound?

A2: The three most critical factors to control for a successful outcome are:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1] Success relies on using specialized ligands that are both bulky and electron-rich. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps.[1][3]

  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][4] The choice of base must be carefully matched with the catalyst system and solvent to maximize yield and prevent side reactions.

  • Reaction Conditions: Temperature, solvent, and ensuring an inert atmosphere are vital. Higher temperatures are often required for hindered couplings, and solvents must be chosen to ensure the solubility of all components.[5] Oxygen contamination can lead to catalyst decomposition and unwanted side reactions.[5][6]

Q3: Which side reactions are most common when using this compound, and how can they be minimized?

A3: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2][5] It is often accelerated by strong bases and the presence of water.[5]

    • Minimization Strategy: Use milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][5] Where possible, using anhydrous reaction conditions can also significantly reduce this side reaction.[5]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[5][6]

    • Minimization Strategy: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[5] Using an active Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can also reduce homocoupling.[6][7]

Troubleshooting Guide for Low-Yield Couplings

Low yields are the most common problem encountered with sterically hindered substrates. The following section provides a systematic approach to troubleshooting.

Problem: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or negligible yield.

Below is a decision-making workflow to diagnose and solve issues related to low product yield.

G Troubleshooting Workflow for Low-Yield Couplings cluster_cat Catalyst/Ligand Solutions cluster_base Base/Solvent Solutions cluster_cond Condition Solutions cluster_reagents Reagent/Setup Solutions start Low Yield Observed cat_lig 1. Re-evaluate Catalyst & Ligand System start->cat_lig base_sol 2. Optimize Base & Solvent cat_lig->base_sol l1 Use Bulky Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) cat_lig->l1 l2 Try N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr) cat_lig->l2 l3 Consider Specialized Ligands (e.g., AntPhos, BI-DIME) cat_lig->l3 cond 3. Adjust Reaction Conditions base_sol->cond b1 Use Weaker Base (K₃PO₄, Cs₂CO₃) to prevent degradation base_sol->b1 b2 Use Stronger Base (t-BuOK) for very hindered systems base_sol->b2 s1 Switch to Aprotic Polar Solvent (e.g., Dioxane, Toluene, THF) base_sol->s1 reagents 4. Check Reagent Quality & Setup cond->reagents c1 Increase Temperature (e.g., 80-110 °C) cond->c1 c2 Increase Reaction Time cond->c2 r1 Ensure Inert Atmosphere (Degas solvent, use Ar/N₂) reagents->r1 r2 Verify Reagent Purity (Boronic acid can degrade) reagents->r2 success Yield Improved l1->success l2->success l3->success b1->success b2->success s1->success c1->success c2->success r1->success r2->success

Caption: Troubleshooting decision tree for low-yield reactions.

Solution Path 1: Catalyst & Ligand System

The choice of ligand is the most critical parameter for overcoming steric hindrance.[1] Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands are required to facilitate the reaction.[1] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the difficult reductive elimination step.[1]

Ligand TypeExamplesRecommended ForCatalyst Loading (mol%)
Bulky Monophosphine Ligands SPhos, XPhos, RuPhosGeneral-purpose for hindered aryl halides and boronic acids. SPhos shows unprecedented activity for these processes.[3][8]0.5 - 2
N-Heterocyclic Carbene (NHC) Ligands PEPPSI-IPr, IPrHighly effective for hindered substrates, including tetra-ortho-substituted biaryls.[1][9]1 - 3
Specialized Ligands AntPhos, BI-DIMEExtremely demanding couplings, such as those forming molecular gears or involving di-ortho-substituted partners on both sides.[10][11][12]1 - 2
Solution Path 2: Base & Solvent Selection

The base and solvent system is highly interdependent. The base activates the boronic acid, while the solvent affects solubility and reaction rate.

BaseRecommended Solvent(s)Notes
K₃PO₄ (Potassium Phosphate)Dioxane, Toluene, THFA moderately strong and commonly effective base. The presence of a small amount of water can sometimes be beneficial.[1]
Cs₂CO₃ (Cesium Carbonate)Dioxane, DMFAn effective mild base, often used to minimize side reactions like protodeboronation.[2]
K-OtBu (Potassium tert-butoxide)Dioxane, TolueneA strong base necessary for particularly challenging or very hindered systems.[1][9] Requires anhydrous conditions.
KF (Potassium Fluoride)THFA mild base that can be effective while leaving base-labile functional groups unaffected.[4]

Experimental Protocols

This section provides a generalized starting protocol for a small-scale Suzuki-Miyaura coupling reaction with this compound and a hindered aryl bromide. Optimization will likely be required.

General Experimental Workflow

Caption: Step-by-step experimental workflow for reaction setup.

Protocol: Coupling of a Hindered Aryl Bromide with this compound
  • Materials:

    • Hindered Aryl Bromide (1.0 equiv)

    • This compound (1.5 equiv)

    • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

    • Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane)

    • Reaction vial with a magnetic stir bar

  • Procedure:

    • Preparation: In an oven-dried reaction vial, combine the aryl bromide, this compound, and potassium phosphate.

    • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

    • Reagent Addition: Under the inert atmosphere, add the palladium pre-catalyst. Then, add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.[5]

    • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

    • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

References

effect of impurities in 2-Acetamidophenylboronic acid on reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 2-Acetamidophenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they form?

A1: The most common impurities in this compound arise from its synthesis, storage, and handling. These include:

  • 2-Acetamidophenylboroxine: This is the cyclic anhydride formed by the dehydration of three molecules of the boronic acid. It is the most common impurity and exists in equilibrium with the boronic acid form, especially in non-aqueous solvents or upon heating.

  • Homocoupling Product (Biaryl): This impurity, N,N'-(biphenyl-2,2'-diyl)diacetamide, results from the palladium-catalyzed coupling of two molecules of this compound. Its formation is often promoted by the presence of oxygen or certain palladium(II) species.

  • Protodeboronation Product (Acetamide): This is the product formed by the cleavage of the C-B bond and its replacement with a hydrogen atom, yielding N-phenylacetamide. This degradation is often facilitated by moisture, acidic or basic conditions, and elevated temperatures.

  • Oxidation Product (2-Acetamidophenol): The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.

A summary of these common impurities is presented in Table 1.

Table 1: Common Impurities in this compound

Impurity NameStructureFormation Pathway
2-AcetamidophenylboroxineCyclic AnhydrideDehydration of boronic acid
N,N'-(biphenyl-2,2'-diyl)diacetamideHomocoupling ProductPalladium-catalyzed self-coupling
N-phenylacetamideProtodeboronation ProductCleavage of the C-B bond
2-AcetamidophenolOxidation ProductOxidation of the C-B bond

Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?

A2: Impurities in this compound can have several detrimental effects on the outcome of a Suzuki-Miyaura coupling reaction:

  • Reduced Yield: The presence of impurities means a lower effective concentration of the desired boronic acid, leading to incomplete conversion of the starting material and lower yields of the desired product.

  • Catalyst Inhibition: Some impurities can interact with the palladium catalyst, leading to its deactivation or "poisoning," which slows down or completely halts the catalytic cycle.

  • Formation of Byproducts: Impurities can themselves react under the coupling conditions, leading to the formation of unwanted side products that complicate the purification of the desired compound. For example, the homocoupling impurity will be carried through the reaction.

  • Inconsistent Results: The variable and often unknown levels of impurities in different batches of the boronic acid can lead to poor reproducibility of the reaction.

Q3: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the first things I should check?

A3: When a Suzuki-Miyaura coupling fails or provides low yields, a systematic check of the reaction parameters is crucial. Start by assessing the following:

  • Purity of this compound: The presence of the impurities mentioned in Q1 can significantly impact the reaction. Analyze the purity of your starting material using the methods described in the Troubleshooting Guide.

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base and Solvent Choice: The selection of the base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

CauseRecommended Action
Impure Boronic Acid Purify the this compound using the recrystallization protocol provided below. Alternatively, forming the diethanolamine adduct can be a method for purification.[1]
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst such as a palladacycle.[1]
Presence of Oxygen Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF, toluene, often with water as a co-solvent). The optimal combination is substrate-dependent.
Steric Hindrance The ortho-acetamido group can sterically hinder the reaction. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the coupling.[1]
Issue 2: Significant Formation of Homocoupling Product

Possible Causes and Solutions:

CauseRecommended Action
Oxygen in the Reaction Rigorously exclude oxygen by thoroughly degassing all reagents and maintaining a strict inert atmosphere.[1]
Use of Pd(II) Precatalyst The in situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.[2] Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a more efficient precatalyst.
High Catalyst Loading While sometimes necessary, high catalyst loadings can increase the likelihood of side reactions. Try to optimize the reaction with a lower catalyst loading (0.5-2 mol%).
Issue 3: Presence of Protodeboronation Product (Acetamide)

Possible Causes and Solutions:

CauseRecommended Action
Excess Water or Protic Solvent While some water can be beneficial, excess water can lead to protodeboronation, especially at elevated temperatures. Try reducing the amount of water or using anhydrous conditions if feasible.
Prolonged Reaction Times at High Temperatures Monitor the reaction progress closely and stop the reaction once the starting material is consumed to minimize degradation.
Inappropriate Base A very strong base can sometimes promote protodeboronation. Consider screening milder bases.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting common non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of Impurities by ¹H and ¹¹B NMR Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying impurities.

  • ¹H NMR Spectroscopy:

    • Solvent: DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can help to resolve the signals of the boronic acid and its boroxine anhydride.

    • Procedure: Prepare a solution of this compound (approx. 5-10 mg) in the deuterated solvent (approx. 0.6 mL). Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • Boronic Acid: The aromatic protons will appear in the range of 7.0-8.0 ppm. The amide proton will be a singlet around 9.5 ppm in DMSO-d₆. The acetyl methyl group will be a singlet around 2.1 ppm.

      • Boroxine: The signals for the boroxine are often broader and may be slightly shifted compared to the boronic acid. The ratio of boronic acid to boroxine can be estimated by integrating their respective signals.

      • Other Impurities: Look for characteristic signals of other potential impurities, such as the absence of the boronic acid group in the protodeboronation product.

  • ¹¹B NMR Spectroscopy:

    • Procedure: Using the same sample prepared for ¹H NMR, acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: The chemical shift in the ¹¹B NMR spectrum can distinguish between the trigonal boronic acid (typically δ 28-30 ppm) and the tetrahedral boroxine (typically δ 18-20 ppm). The relative integration of these signals provides the ratio of the two species.[3]

Protocol 3: Purification of this compound by Recrystallization

This protocol can be used to improve the purity of this compound, particularly to remove boroxine and other soluble impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot water or an ethanol/water mixture while stirring and heating until the solid is completely dissolved. Using an aqueous solvent helps to hydrolyze any boroxine back to the boronic acid.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water or ethanol/water to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow_for_Impurity_Analysis cluster_start Sample Preparation cluster_analysis Analytical Methods cluster_decision Purity Assessment cluster_outcome Further Actions Start Crude this compound HPLC HPLC Analysis (Protocol 1) Start->HPLC Dissolve & Filter NMR NMR Spectroscopy (¹H and ¹¹B) (Protocol 2) Start->NMR Dissolve Assess Assess Purity and Identify Impurities HPLC->Assess NMR->Assess Use Use in Reaction Assess->Use Purity > 98% Purify Purify by Recrystallization (Protocol 3) Assess->Purify Purity < 98% or Impurities Detected Purify->Start Re-analyze

Caption: Workflow for the analysis and purification of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low/No Suzuki Coupling Yield Purity Check Boronic Acid Purity (HPLC/NMR) Start->Purity Catalyst Verify Catalyst/Ligand Activity Start->Catalyst Inert Ensure Inert Atmosphere Start->Inert Conditions Review Base/Solvent/Temp. Start->Conditions Purify Recrystallize Boronic Acid Purity->Purify Impure NewCat Use Fresh/Different Catalyst Catalyst->NewCat Suspect Degas Degas Solvents Thoroughly Inert->Degas Inadequate Optimize Screen Reaction Conditions Conditions->Optimize Suboptimal End Improved Yield Purify->End NewCat->End Degas->End Optimize->End

Caption: Troubleshooting logic for failed Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Monitoring 2-Acetamidophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods used to monitor reactions involving 2-Acetamidophenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound reactions.

High-Performance Liquid Chromatography (HPLC) & Ultra-High-Performance Liquid Chromatography (UPLC)

Question Answer
Why am I seeing poor peak shape (tailing or fronting) for my this compound peak? Peak tailing is a common issue when analyzing boronic acids. It can be caused by the interaction of the analyte with active sites on the column packing material or by issues with the packed bed itself. To address this: • Optimize Mobile Phase pH: Boronic acids are acidic, so controlling the mobile phase pH is crucial. Using a highly basic mobile phase (e.g., pH 12.4) can improve peak shape for related compounds.[1] • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can help reduce unwanted secondary interactions with the stationary phase.[1] • Check for Column Voids: A void in the column can lead to peak distortion. If you suspect a void, it's best to replace the column.[2]
My retention times are drifting or inconsistent. What could be the cause? Retention time instability can invalidate your quantitative results. Common causes include: • Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. If preparing gradients online, check the pump and mixing valve for proper operation.[3][4] For reversed-phase methods with low organic solvent content, slow column equilibration can also cause drift.[3] • Temperature Fluctuations: HPLC systems are sensitive to temperature changes. Use a column oven to maintain a stable temperature. Frictional heat from high back-pressure can also warm the mobile phase and affect retention.[3] • pH Instability: A small change in mobile phase pH (as little as 0.1 units) can significantly shift retention times for ionizable compounds like boronic acids.[3] Ensure buffers are correctly prepared and stable.
I'm observing the appearance of a new, early-eluting peak and a decrease in my boronic acid peak area over time. What is happening? This is likely due to the hydrolysis of this compound to its corresponding boronic acid diol, or the degradation of its pinacol ester if you are using one.[1][5] Boronic acids and their esters can be unstable under typical reversed-phase HPLC conditions.[1] • Use Aprotic Diluents: Prepare your samples in a non-aqueous, aprotic solvent like acetonitrile to minimize hydrolysis before injection.[1] • Minimize Analysis Time: Use a rapid analytical method, such as UPLC-MS with a short run time (e.g., one minute), to reduce the chance of on-column degradation.[6][7]
My baseline is noisy or drifting, making integration difficult. A noisy or drifting baseline can originate from several sources: • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and reagents. A rising baseline can indicate that strongly retained sample components are slowly eluting.[2] • Detector Issues: An unstable detector lamp or air bubbles in the flow cell can cause noise. Purge the system to remove air and ensure the lamp is warmed up.[2][4] • Incomplete Column Equilibration: When changing mobile phases, ensure the column is fully equilibrated, which can take a significant number of column volumes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question Answer
How can I get quantitative results from my NMR spectra if the peaks are broad or distorted? Reaction monitoring by NMR can sometimes suffer from poor lineshapes due to sample inhomogeneity caused by the reaction itself.[8] • Shimming: If time permits between measurements, re-shim the spectrometer to improve magnetic field homogeneity.[8] • Use a Lock Signal: When possible, use a deuterated solvent to provide a lock signal. For direct analysis of reaction mixtures without deuterated solvents, some modern benchtop NMR instruments can lock onto a strong proton signal from the solvent.[9] • Integration: Even with some distortion, the integral of a peak is often still proportional to the concentration. Ensure you define a wide enough integration region to capture the entire peak area.[9]
Can I monitor the reaction directly in the reaction mixture without sample workup? Yes, one of the major advantages of NMR is that it often allows for direct analysis of the reaction mixture without extensive sample preparation or the use of deuterated solvents.[9][10] This provides a more accurate snapshot of the reaction progress. Simply take an aliquot at specific time intervals and place it in an NMR tube for analysis.[9]
The signals for my starting material and product are overlapping. How can I resolve them? Signal overlap can make quantification difficult.[11] • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better spectral dispersion, potentially resolving the overlapping signals. • Monitor a Different Nucleus: If your molecule contains other NMR-active nuclei like ¹⁹F or ³¹P, monitoring these can provide cleaner, singlet signals without complex proton coupling, making quantification straightforward.[9] For this compound, ¹H NMR is the most common approach.

Frequently Asked Questions (FAQs)

Question Answer
What is the best analytical method for monitoring a this compound reaction? The choice of method depends on your specific needs: • UPLC-MS: Offers high throughput, sensitivity, and specificity. It's excellent for quantitative analysis and can provide mass confirmation of reactants, products, and byproducts. Methods exist with run times as short as one minute.[6][7] • HPLC-UV: A widely available and robust technique. It is suitable for monitoring the disappearance of starting materials and the appearance of products, provided they are chromophoric. Method development may be required to resolve all components.[12] • NMR Spectroscopy: A powerful tool for structural elucidation and quantitative analysis. It is non-destructive and requires minimal sample preparation, allowing for direct monitoring of the reaction mixture. It provides a linear response to concentration changes, making it ideal for kinetic studies.[9][10][11]
How do I prepare my sample for analysis? Proper sample preparation is critical, especially for HPLC/UPLC, to avoid degradation: • Quenching: Immediately quench the reaction in the aliquot to be analyzed to stop its progress. This can be done by rapid cooling or by adding a quenching agent. • Dilution: Dilute the sample in a suitable solvent. For HPLC/UPLC analysis of boronic acids, using a non-aqueous, aprotic solvent like acetonitrile is recommended to prevent hydrolysis.[1] • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the analytical column or tubing.
How can I avoid the formation of boroxines during analysis? Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate analysis. UPLC-MS instrument parameters can be optimized to reduce the in-source formation of boroxines, solvent adducts, and dimer ions, leading to cleaner mass spectra.[6][7]
Can I use Gas Chromatography (GC) to monitor my reaction? GC is generally unsuitable for analyzing this compound and its reaction products.[1] Boronic acids are non-volatile, and many of the related compounds are thermally sensitive, making them incompatible with the high temperatures used in GC analysis.[11]

Data Presentation

Performance of a UPLC-MS Method for Boronic Acid Analysis

The following table summarizes the performance characteristics of a validated UPLC-MS method for the high-throughput analysis of a range of boronic acids, which is applicable for reaction monitoring.

Parameter Value Reference
Column Acquity BEH C18[6][7]
Mobile Phase 10 mM Ammonium Acetate and Acetonitrile[6][7]
Run Time 1 minute[6][7]
Linearity (R²) 0.98 (UV Response)[6][7]
Precision (RSD) < 2.0%[6][7]
Recovery 97.1% to 105.7%[6][7]
Limit of Detection (LOD) 0.1 µg[6][7]
Limit of Quantification (LOQ) 1.0 µg[6][7]

Experimental Protocols

Protocol 1: Reaction Monitoring by UPLC-MS

This protocol is based on a high-throughput method for boronic acid analysis.[6][7]

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot in 950 µL of cold acetonitrile.

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation & Conditions:

    • Instrument: UPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

    • Column: Acquity BEH C18 (or equivalent), e.g., 50 mm x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start with a high aqueous composition (e.g., 95% A) and rapidly ramp to a high organic composition (e.g., 95% B).

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • MS Detection: Operate in both positive and negative ion modes to detect all species. Use Selected Ion Recording (SIR) for target analytes to enhance sensitivity.

  • Data Analysis:

    • Integrate the peak areas for the starting material (this compound) and the desired product.

    • Calculate the percent conversion by comparing the relative peak areas at each time point.

Protocol 2: Reaction Monitoring by Benchtop ¹H NMR

This protocol is adapted from general procedures for monitoring coupling reactions by NMR.[9][10]

  • Sample Preparation:

    • At designated time points, withdraw an aliquot (approx. 0.5 mL) from the reaction mixture.

    • Transfer the aliquot directly into a clean NMR tube. No deuterated solvent or workup is required if the instrument can lock on the solvent signal.

  • Instrumentation & Data Acquisition:

    • Instrument: Benchtop NMR Spectrometer (e.g., 60-100 MHz).

    • Locking: Lock the spectrometer on a strong solvent signal (e.g., toluene, DMSO).

    • Acquisition: Acquire a standard ¹H NMR spectrum. The number of scans can be adjusted to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic, well-resolved peaks for the starting material and the product.

    • Calibrate the spectrum and integrate these characteristic peaks.

    • Determine the molar ratio of product to starting material at each time point by comparing their integral values. The percent conversion can be calculated as: [Integral_Product / (Integral_Product + Integral_Starting_Material)] * 100.

Visualizations

Experimental Workflow

G cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis Analysis Phase cluster_data Data Processing Reaction This compound Reaction in Progress Sampling Withdraw Aliquot at Time (t) Reaction->Sampling Quench Quench Reaction Sampling->Quench For LC NMR Transfer to NMR Tube Sampling->NMR For NMR Dilute Dilute in Aprotic Solvent Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC Inject into HPLC / UPLC-MS Filter->HPLC Acquire Acquire Data (Chromatogram / Spectrum) HPLC->Acquire NMR->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Conversion / Yield Integrate->Calculate Kinetics Plot Kinetic Profile Calculate->Kinetics

Caption: Workflow for monitoring a this compound reaction.

Decision Logic for Method Selection

G start What is the primary goal? quant High-Throughput Quantitative Analysis start->quant Speed & Sensitivity struct Structural Confirmation & Minimal Sample Prep start->struct Structure & Simplicity routine Routine Monitoring (Chromophore Present) start->routine Availability & Robustness method_uplc Choose UPLC-MS quant->method_uplc method_nmr Choose NMR struct->method_nmr method_hplc Choose HPLC-UV routine->method_hplc uplc_adv Advantage: Speed, Sensitivity, Mass Data method_uplc->uplc_adv nmr_adv Advantage: Quantitative, Non-destructive, Direct Analysis method_nmr->nmr_adv hplc_adv Advantage: Robust, Widely Available method_hplc->hplc_adv

Caption: Decision tree for selecting an analytical method.

References

Validation & Comparative

A Comparative Guide to 2-Acetamidophenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of the performance of 2-acetamidophenylboronic acid against other commonly used alternatives—phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid—supported by available experimental data.

Performance Comparison in Suzuki Coupling

The reactivity of phenylboronic acids in Suzuki coupling is significantly influenced by both electronic and steric factors. Substituents on the phenyl ring can alter the nucleophilicity of the aryl group and the accessibility of the boron center, thereby affecting the transmetalation step in the catalytic cycle.[1][2]

This compound: The ortho-acetamido group introduces notable steric hindrance, which can impede the approach of the boronic acid to the palladium center, often leading to lower yields compared to its meta and para counterparts.[3] However, the acetamido group is also a moderately electron-donating group through resonance, which can enhance the nucleophilicity of the aryl ring. The interplay of these opposing effects makes its performance highly dependent on the specific reaction conditions, including the catalyst, ligand, and base used. In some cases, the acetamido group can act as a directing group, influencing the regioselectivity of the reaction.

Phenylboronic Acid: As the parent compound, phenylboronic acid serves as a baseline for comparison. It is generally a reliable substrate in Suzuki couplings, providing good to excellent yields with a variety of aryl halides.

4-Methoxyphenylboronic Acid: The methoxy group at the para position is strongly electron-donating, which increases the electron density on the aryl ring and enhances its nucleophilicity. This generally leads to higher reaction rates and yields in Suzuki couplings compared to unsubstituted phenylboronic acid.[4]

4-Chlorophenylboronic Acid: The chlorine atom at the para position is an electron-withdrawing group, which decreases the nucleophilicity of the aryl ring. This can lead to slower reaction rates and may require more forcing conditions or more active catalyst systems to achieve high yields.[4]

The following tables summarize the performance of these four phenylboronic acids in Suzuki coupling reactions with different aryl halides. It is important to note that the data is collated from various sources, and direct comparison of yields should be made with caution as the reaction conditions are not identical.

Table 1: Suzuki Coupling with Aryl Bromides

Boronic AcidAryl BromideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285(Hypothetical Data)
Phenylboronic Acid4-BromoacetophenonePd(II) ComplexKOHH₂O110194[5]
4-Methoxyphenylboronic Acid4-BromoacetophenonePd(II) ComplexKOHH₂O110196[5]
4-Chlorophenylboronic Acid4-BromoacetophenonePd(II) ComplexKOHH₂O110190[5]

Table 2: Suzuki Coupling with Aryl Chlorides

Boronic AcidAryl ChlorideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1002478(Hypothetical Data)
Phenylboronic Acid4-ChloroacetophenonePd(II) ComplexCs₂CO₃H₂OReflux680[6]
4-Methoxyphenylboronic Acid4-ChloroacetophenonePd(II) ComplexCs₂CO₃H₂OReflux675[6]
4-Chlorophenylboronic Acid4-ChloroacetophenonePd(II) ComplexCs₂CO₃H₂OReflux680[6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions involving the discussed phenylboronic acids.

General Protocol for Suzuki Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid derivative (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]

Protocol for Suzuki Coupling with Aryl Chlorides

Coupling with aryl chlorides is often more challenging and may require more active catalysts and ligands.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid derivative (1.5 mmol, 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vial with the aryl chloride, the boronic acid, the palladium precatalyst, the ligand, and the base.

  • Add the anhydrous solvent.

  • Seal the vial and stir the mixture at a high temperature (e.g., 100-120 °C).

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and purification are performed as described in the general protocol for aryl bromides.

Mechanistic and Workflow Diagrams

To better visualize the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Conclusion

The selection of a phenylboronic acid for a Suzuki-Miyaura coupling reaction requires careful consideration of both steric and electronic effects. While 4-methoxyphenylboronic acid often provides the highest yields due to its electron-donating substituent, and phenylboronic acid serves as a reliable standard, 4-chlorophenylboronic acid can be a viable option, sometimes requiring more optimized conditions. This compound presents a more complex case where the steric hindrance of the ortho substituent can be a significant challenge. However, under carefully optimized conditions with appropriate bulky phosphine ligands and strong bases, it can be a valuable building block for the synthesis of sterically congested biaryl compounds. The provided data and protocols serve as a guide for researchers to make informed decisions in designing their synthetic strategies.

References

Boronic Acid Derivatives Emerge as Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While the specific kinase inhibitory activity of 2-Acetamidophenylboronic acid derivatives is not extensively documented in publicly available research, the broader class of boronic acid derivatives is gaining traction as a promising scaffold for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of validated boronic acid-based kinase inhibitors, contrasting their performance with established alternatives and detailing the experimental protocols for their validation.

This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of kinase inhibitor discovery. We will explore the unique mechanism of boronic acids, present key quantitative data for novel inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), CDC-like kinase (CLK), and Rho-associated coiled-coil kinase (ROCK), and provide the necessary experimental frameworks for their evaluation.

The Rise of Boronic Acids in Kinase Inhibition

Boronic acids and their derivatives are distinguished by their unique mechanism of action. The boron atom can form a reversible covalent bond with the hydroxyl group of serine, threonine, or tyrosine residues within the kinase active site. This interaction can lead to high potency and, in some cases, improved selectivity compared to purely non-covalent inhibitors. While the proteasome inhibitor bortezomib (Velcade®) is the most prominent example of a successful boronic acid-based drug, recent research has expanded their application to the direct inhibition of protein kinases.

Comparative Analysis of Kinase Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of recently developed boronic acid-based kinase inhibitors against their targets. For objective comparison, data for well-established, non-boronic acid inhibitors targeting the same kinases are also presented.

Table 1: Comparison of BTK and JAK3 Inhibitors
Inhibitor ClassCompoundTarget KinaseIC50 (nM)
Boronic Acid Derivative Diphenylpyrimidine-Benzoxaborole AnalogBTKData not publicly available
JAK3Data not publicly available
Non-Boronic Acid (Covalent) IbrutinibBTK0.5
Non-Boronic Acid (Non-Covalent) MK-1026[1]BTK (Wild-Type)0.85
Non-Boronic Acid Tofacitinib[2][3]JAK31
Ritlecitinib[4]JAK333.1
Ruxolitinib[3][5]JAK3428

Note: While a study on dual BTK/JAK3 boronic acid inhibitors has been published, specific IC50 values were not available in the abstract. The development of such compounds, however, signifies active research in this area.

Table 2: Comparison of CLK and ROCK Inhibitors
Inhibitor ClassCompoundTarget Kinase% Inhibition @ 25 nMCellular IC50 (Caki-1 cells)
Boronic Acid Derivative HSD1400[6][7]CLK1/2, ROCK2>70%206 nM
HSD1791[6][7]CLK1/2, ROCK2>70%Not Reported
Non-Boronic Acid CC-671[8]CLK2IC50 = 3 nMNot Reported
TG003[8]CLK1IC50 = 20 nMNot Reported
CLK2IC50 = 200 nM
RKI-1447[9][10]ROCK1IC50 = 14.5 nMNot Reported
ROCK2IC50 = 6.2 nM
Y-27632[11]ROCK1Kᵢ = 140 nMNot Reported

Indirect Modulation of Kinase Activity by Boronic Acids

Interestingly, some boronic acid compounds have been shown to modulate kinase signaling pathways without directly inhibiting the kinase itself.

  • Bortezomib: This proteasome inhibitor has been found to block the docetaxel-induced activation of cyclin-dependent kinase 1 (CDK1) in prostate cancer cells, interfering with M-phase arrest and apoptosis.[12]

  • Phenylboronic Acid (PBA): Studies have demonstrated that PBA can decrease the activity of ROCKII in metastatic prostate cancer cells, thereby inhibiting key signaling networks involved in cancer cell migration.[13]

Experimental Protocols

The validation of kinase inhibition is a critical step in drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Reconstitute the recombinant kinase, the appropriate substrate (e.g., a specific peptide), and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., boronic acid derivative) in the reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding the substrate and ATP mixture. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.

  • Cell Seeding: Plate cancer cells (e.g., Caki-1) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immune Complex Kinase Assay (for cellular CDK1 activity)

This method is used to measure the activity of a specific kinase immunoprecipitated from cell lysates.

  • Cell Lysis: Treat cells with the test compound (e.g., Bortezomib) and a kinase activator (e.g., docetaxel) for the desired time. Lyse the cells in a suitable lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the kinase of interest (e.g., anti-CDK1) and protein A/G-agarose beads to pull down the kinase.

  • Kinase Reaction: Wash the immunoprecipitated beads and resuspend them in a kinase assay buffer containing a substrate (e.g., histone H1) and radiolabeled ATP ([γ-³²P]ATP).

  • Incubation: Incubate the reaction at 30°C for a set time.

  • Reaction Termination and Analysis: Stop the reaction and separate the proteins by SDS-PAGE.

  • Detection: Visualize the phosphorylated substrate by autoradiography.

  • Quantification: Quantify the radioactivity in the substrate band to determine kinase activity.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the discussed inhibitors and a general workflow for their evaluation.

G cluster_0 BCR Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK3 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene G cluster_2 ROCK and CLK Signaling in Cancer RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Cytoskeleton Actin Cytoskeleton Reorganization MLC->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration SR_Proteins SR Proteins Splicing pre-mRNA Splicing SR_Proteins->Splicing CLK CLK CLK->SR_Proteins phosphorylates Growth_Genes Growth & Survival Gene Expression Splicing->Growth_Genes G cluster_3 General Workflow for Kinase Inhibitor Validation Start Hypothesis: Compound inhibits Target Kinase Synthesis Compound Synthesis (e.g., Boronic Acid Derivative) Start->Synthesis Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Biochem_Assay IC50_Det Determine IC50 Value Biochem_Assay->IC50_Det Cell_Culture Cancer Cell Line Culture IC50_Det->Cell_Culture If potent Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Cell_Mech Mechanism of Action Assays (Western Blot, FACS) Cell_Culture->Cell_Mech Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Cell_Mech->Data_Analysis Conclusion Conclusion on Efficacy & Mechanism Data_Analysis->Conclusion

References

A Comparative Analysis for Researchers: 2-Acetamidophenylboronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of reagents is paramount to the success of a reaction. Among the versatile building blocks available, arylboronic acids and their derivatives are mainstays, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a detailed comparative study of 2-Acetamidophenylboronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, performance, and experimental protocols.

At a Glance: A Tale of Reactivity and Stability

The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. As a general trend, boronic acids are more reactive in cross-coupling reactions but are also more prone to degradation. Conversely, their pinacol esters offer enhanced stability, facilitating easier handling and storage, often at the expense of a slower reaction rate.

Physicochemical Properties: A Tabular Comparison

A summary of the key physicochemical properties of this compound and its pinacol ester is presented below, providing a quick reference for researchers.

PropertyThis compoundThis compound Pinacol Ester
Molecular Formula C₈H₁₀BNO₃C₁₄H₂₀BNO₃
Molecular Weight 178.98 g/mol 261.13 g/mol
Appearance White to brown solidOff-white powder or crystals
Melting Point >300 °C172-176 °C
CAS Number 169760-16-1480438-69-3

Stability: A Quantitative Look at Hydrolysis

The stability of boronic acid derivatives is a critical factor in their practical application. Pinacol esters are known to be more stable than their corresponding boronic acids, particularly against degradation pathways such as protodeboronation and oxidation. A key aspect of the stability of pinacol esters is their susceptibility to hydrolysis, which can be influenced by the electronic nature of substituents on the aromatic ring and the pH of the medium.

A study on the hydrolysis of phenylboronic pinacol esters at physiological pH (7.4) revealed that electron-donating groups slow down the rate of hydrolysis. The acetamido group, being weakly electron-donating, influences the stability of the corresponding pinacol ester.

CompoundHalf-life (t₁/₂) at pH 7.4 (minutes)
para-Acetamidophenylboronic acid pinacol ester~4.5

Note: Data is for the para-isomer, which is expected to have similar electronic effects to the ortho-isomer in this context. The study indicates that hydrolysis is significantly accelerated at physiological pH compared to in unbuffered, slightly acidic water.

This susceptibility to hydrolysis under basic conditions is a double-edged sword; while it indicates a degree of instability, it is also the mechanism by which the active boronic acid is often generated in situ during Suzuki-Miyaura coupling reactions.

Reactivity in Suzuki-Miyaura Coupling: A Representative Comparison

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice between a boronic acid and its pinacol ester can significantly impact the reaction outcome. Generally, boronic acids exhibit higher reactivity, leading to faster reaction times and potentially higher yields under milder conditions. Pinacol esters, being more sterically hindered and less Lewis acidic, often require more forcing conditions or longer reaction times to achieve comparable results.

Below is a representative comparison of the expected performance of this compound and its pinacol ester in a Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole. This data is extrapolated from the well-established reactivity trends of boronic acids versus their pinacol esters.

FeatureThis compoundThis compound Pinacol Ester
Relative Reaction Rate FasterSlower
Typical Reaction Conditions Milder (e.g., lower temperature, shorter time)More forcing (e.g., higher temperature, longer time)
Potential for Side Reactions Higher (due to potential for protodeboronation)Lower (due to increased stability)
Handling and Storage Requires careful handling and storage to prevent degradationMore robust and easier to handle and store
Expected Yield Potentially high, but can be variable due to instabilityOften more consistent and reproducible

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for any chemical synthesis. Below are representative procedures for the synthesis of both this compound and its pinacol ester, as well as a general protocol for their use in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound Pinacol Ester

This procedure involves a palladium-catalyzed cross-coupling reaction between 2-bromoacetanilide and bis(pinacolato)diboron.

Materials:

  • 2-Bromoacetanilide

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoacetanilide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound pinacol ester.

Synthesis of this compound

This protocol involves the hydrolysis of the corresponding pinacol ester.

Materials:

  • This compound pinacol ester

  • Aqueous solution of a suitable acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) followed by acidification

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve this compound pinacol ester in a suitable solvent mixture (e.g., THF/water).

  • Add an aqueous acid or base and stir at room temperature. The hydrolysis can be monitored by TLC.

  • If a base was used, acidify the mixture to precipitate the boronic acid.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with either this compound or its pinacol ester.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound or its pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

Procedure:

  • In a reaction vessel, combine the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis Pathway 2-Bromoacetanilide 2-Bromoacetanilide Pinacol_Ester This compound Pinacol Ester 2-Bromoacetanilide->Pinacol_Ester Pd-catalyzed coupling B2pin2 B2pin2 B2pin2->Pinacol_Ester Boronic_Acid This compound Pinacol_Ester->Boronic_Acid Mild Acid/Base Hydrolysis Hydrolysis

A simplified schematic of the synthesis pathway from a common starting material.

G cluster_workflow Comparative Suzuki-Miyaura Coupling Workflow cluster_boronic_acid Using Boronic Acid cluster_pinacol_ester Using Pinacol Ester Start Start: Aryl Halide BA_Coupling Suzuki-Miyaura Coupling (Milder Conditions) Start->BA_Coupling PE_Coupling Suzuki-Miyaura Coupling (More Forcing Conditions) Start->PE_Coupling BA_Workup Aqueous Workup & Purification BA_Coupling->BA_Workup BA_Product Coupled Product BA_Workup->BA_Product PE_Workup Aqueous Workup & Purification PE_Coupling->PE_Workup PE_Product Coupled Product PE_Workup->PE_Product

cross-reactivity of inhibitors synthesized from 2-Acetamidophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids are a prominent class of reversible covalent inhibitors that typically target serine proteases by forming a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1][2] Their versatility has led to the development of inhibitors for a wide range of enzymes, including β-lactamases, which are responsible for antibiotic resistance.[3][4] Understanding the cross-reactivity of these inhibitors against different classes of enzymes is paramount for developing selective and effective therapeutics.

Quantitative Comparison of Inhibitor Cross-Reactivity

The following table summarizes the inhibitory activity (Ki values in µM) of a series of phenylboronic acid derivatives against three clinically relevant serine β-lactamases: KPC-2 (Class A), GES-5 (Class A), and AmpC (Class C). Lower Ki values indicate higher inhibitory potency.

InhibitorTarget EnzymeKi (µM)[3][4]
Phenylboronic acid (1) KPC-210.5
GES-512.3
AmpC4.85
Compound 2 (ortho-acrylic) KPC-20.45
GES-50.55
AmpC> 250
Compound 3 (meta-acrylic) KPC-215.5
GES-518.2
AmpC1.45
Compound 4 (ortho-propionic) KPC-20.18
GES-50.25
AmpC> 250
Compound 5 (meta-propionic) KPC-212.8
GES-515.1
AmpC5.3

Analysis: The data clearly demonstrates that substitutions on the phenylboronic acid ring significantly influence both potency and selectivity. Specifically, ortho-substituted derivatives (Compounds 2 and 4) exhibit potent inhibition of Class A β-lactamases (KPC-2 and GES-5) but are poor inhibitors of the Class C enzyme (AmpC).[4] Conversely, the meta-substituted derivatives (Compounds 3 and 5) show a different selectivity profile, with Compound 3 being a more potent inhibitor of AmpC compared to the Class A enzymes.[4] The parent phenylboronic acid shows moderate, broad-spectrum activity against all three enzymes.[3][4]

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of phenylboronic acid derivatives against serine β-lactamases.

Enzyme Inhibition Assay (Determination of IC50 and Ki)

  • Enzyme and Substrate Preparation:

    • Recombinant KPC-2, GES-5, and AmpC β-lactamases are purified to homogeneity.

    • A chromogenic substrate, such as CENTA or nitrocefin, is prepared in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

  • Inhibitor Preparation:

    • The phenylboronic acid derivatives are dissolved in DMSO to create stock solutions.

    • Serial dilutions of the inhibitors are prepared in the assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate format.

    • A solution of the target enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA, 482 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate Chromogenic Substrate Reaction Initiate Reaction: Add Substrate Substrate->Reaction Inhibitor Phenylboronic Acid Derivatives Inhibitor->Preincubation Preincubation->Reaction Measurement Monitor Absorbance Change Reaction->Measurement IC50 Calculate IC50 Measurement->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Experimental workflow for determining enzyme inhibition constants.

Inhibition_Mechanism Enzyme Serine Protease (Active Site Serine) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Nucleophilic Attack Inhibitor Phenylboronic Acid (Trigonal Planar Boron) Inhibitor->Complex Complex->Enzyme Reversal Complex->Inhibitor Reversal

Caption: Mechanism of serine protease inhibition by boronic acids.

References

A Comparative Guide to the Quantification of 2-Acetamidophenylboronic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Acetamidophenylboronic acid in complex reaction mixtures is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of various analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

The primary methods for the quantification of this compound and other boronic acids include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical challenges.

Quantitative Performance of Analytical Methods

The selection of an analytical technique is often dictated by requirements such as sensitivity, selectivity, throughput, and the complexity of the sample matrix. The following tables summarize the quantitative performance of commonly employed methods for the analysis of boronic acids.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterUPLC-ESI-MS[1][2][3]HPLC with Post-Column Derivatization (Alizarin)[4][5][6]LC-MS/MS with Derivatization[7]
Analyte Broad range of boronic acidsVarious boronic acids and derivativesNon-nitrogen-containing aryl boronic acids
Limit of Detection (LOD) 0.1 µg[1]1.2 ng (1 µM) for phenylboronic acid[5][6]Low parts per million (ppm) levels[7]
Limit of Quantification (LOQ) 1.0 µg[1]Not specifiedNot specified
Linearity (R²) 0.98 (UV response)[1]Not specifiedDemonstrated[7]
Recovery 97.1% - 105.7%[1]Not specifiedSpiked analyte recovery demonstrated[7]
Precision (RSD) < 2.0%[1]Not specifiedNot specified
Key Advantage High throughput, no derivatization required.[1][2][3]Selective detection of boronic acids.[4][5][6]High sensitivity for trace level quantification.[7]

Table 2: Other Analytical Methods

MethodKey Features & Applicability
¹¹B NMR Spectroscopy A powerful tool for structural analysis and monitoring of boronic acid-diol condensations.[8][9][10] It can distinguish between the sp² hybridized boronic acid and the sp³ tetrahedral boronate ester.[11]
Gas Chromatography (GC) Useful for differentiating boronic acids from their dehydration products (boroxines), which can be challenging with aqueous HPLC.[12] Often requires derivatization.[2]
Non-aqueous Capillary Electrophoresis (NACE) Provides accurate quantification of boronic esters and their corresponding acids, avoiding issues like hydrolysis and poor peak shape seen in other methods.[13]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established procedures for the analysis of boronic acids.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)

This method is suitable for the high-throughput analysis of a wide range of boronic acids without the need for derivatization.[1][2][3]

  • Chromatographic System:

    • Column: Acquity BEH C18 (or equivalent)

    • Mobile Phase A: 10 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A rapid gradient elution (e.g., 1-minute) can be employed for high-throughput screening.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids ([M-H]⁻).

    • Cone Voltage: Optimized to maximize the intensity of the parent ion and minimize fragmentation or the formation of adducts (e.g., around 25 V).[2]

  • Sample Preparation:

    • Dissolve the reaction mixture in a suitable solvent compatible with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC with Post-Column Derivatization using Alizarin

This method offers selective detection of boronic acids by forming a fluorescent complex after chromatographic separation.[4][5][6]

  • Chromatographic System:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acidic water) and an organic solvent (e.g., acetonitrile).

  • Post-Column Reaction System:

    • Reagent: A solution of alizarin in an organic solvent (e.g., 75 µM alizarin and 0.1% triethylamine in acetonitrile).[5][6]

    • Reaction Coil: A reaction coil (e.g., 3.5 m × 0.25 mm) maintained at an elevated temperature (e.g., 50 °C) to facilitate the reaction.[5][6]

  • Detection:

    • Fluorescence Detector: Excitation at ~469 nm and emission at ~610 nm.[4][5][6]

  • Sample Preparation:

    • Prepare the sample in a solvent compatible with the mobile phase.

    • Filter the sample prior to injection.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a valuable technique for structural elucidation and can be used for quantitative analysis with an appropriate internal standard.[8][9][14]

  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture and an internal standard in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Use a quartz NMR tube to avoid background signals from borosilicate glass.[15]

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer.

    • Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The chemical shift will indicate the hybridization state of the boron atom.

    • Quantification is achieved by integrating the signal of the analyte relative to the known concentration of the internal standard.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate a general experimental workflow for the quantification of this compound and a decision-making guide to help select the most appropriate analytical method.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization HPLC HPLC / UPLC-MS Dilution->HPLC Direct injection NMR ¹¹B NMR Dilution->NMR Derivatization->HPLC If derivatized GC GC-MS Derivatization->GC PeakIntegration Peak Integration HPLC->PeakIntegration GC->PeakIntegration Quantification Quantification NMR->Quantification With internal standard CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve CalibrationCurve->Quantification

Caption: General experimental workflow for the quantification of this compound.

Method_Selection node_rect node_rect Start Analytical Goal? HighThroughput High Throughput? Start->HighThroughput TraceAnalysis Trace Analysis? HighThroughput->TraceAnalysis No UPLC_MS UPLC-ESI-MS HighThroughput->UPLC_MS Yes StructuralInfo Structural Info Needed? TraceAnalysis->StructuralInfo No LC_MSMS LC-MS/MS (with Derivatization) TraceAnalysis->LC_MSMS Yes BoroxaneDifferentiation Differentiate from Boroxane? StructuralInfo->BoroxaneDifferentiation No NMR ¹¹B NMR StructuralInfo->NMR Yes GC GC-MS (with Derivatization) BoroxaneDifferentiation->GC Yes HPLC_PostColumn HPLC with Post-Column Derivatization BoroxaneDifferentiation->HPLC_PostColumn No

References

A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium ligand is critical to the success of this reaction, particularly when employing sterically hindered or electronically challenging substrates such as 2-acetamidophenylboronic acid. The ortho-acetamido group can influence the reaction through steric hindrance and potential coordination to the palladium center, making ligand selection a key parameter for achieving high yields.

This guide provides a comparative overview of various palladium ligands for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data from the literature.

Performance Comparison of Palladium Ligands

The selection of an appropriate phosphine ligand is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. Bulky and electron-rich ligands, particularly those from the Buchwald family, have demonstrated superior performance in facilitating the coupling of challenging substrates. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.

While a direct side-by-side comparison of a wide array of ligands for this compound under identical conditions is limited in the available literature, data from various studies on this substrate and structurally similar ortho-substituted phenylboronic acids allow for a qualitative and semi-quantitative assessment. The following table summarizes the performance of several common palladium ligands in Suzuki-Miyaura coupling reactions.

LigandPalladium SourceAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂4-Bromo-N,N-dimethylanilineK₃PO₄Toluene/H₂O1102472[1]
XPhos Pd₂(dba)₃1-Bromo-4-methoxybenzeneK₃PO₄Dioxane/H₂O1200.1753 (of a related substrate)[2]
RuPhos RuPhos Pd G43-Bromo-1,2,4-oxadiazole derivativeK₂CO₃Dioxane/H₂O1001692 (heteroaryl coupling)[3][4]
PCy₃ Pd(OAc)₂3-Bromo-1,2,4-benzotriazine 1-oxideK₃PO₄Toluene/H₂O11024Low Yield[1]
PPh₃ Pd(PPh₃)₄3-Nitrophenylboronic acid with a vinyl triflateK₂CO₃Toluene801693 (related substrate type)[5]
dppf Pd(dppf)Cl₂3-Nitrophenylboronic acid with a vinyl triflateK₂CO₃Toluene801645 (related substrate type)[5]

Note: The data presented is compiled from different sources with varying reaction conditions and, in some cases, with structurally related substrates. This information should be used as a guide for ligand selection, with the understanding that optimization for specific substrates is often necessary.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid, which can be adapted for this compound.

General Protocol using a Buchwald Ligand (e.g., SPhos)

This protocol is adapted from studies on challenging Suzuki-Miyaura couplings.[1]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equivalents)

  • Toluene and Water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent mixture (toluene and water) via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental process and the underlying chemistry, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., K3PO4) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) reagents->catalyst inert Establish Inert Atmosphere (Purge with Ar or N2) catalyst->inert solvent Add Degassed Solvents (e.g., Toluene/Water) inert->solvent heating Heat and Stir (e.g., 100°C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extraction with Organic Solvent quench->extract purify Purification (e.g., Column Chromatography) extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding how palladium catalysts facilitate this carbon-carbon bond formation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_halide R1-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition PdII_alkoxide R1-Pd(II)Ln-OR' PdII_halide->PdII_alkoxide Ligand Exchange PdII_biaryl R1-Pd(II)Ln-R2 PdII_alkoxide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product R1-R2 PdII_biaryl->Product ArylHalide R1-X ArylHalide->PdII_halide BoronicAcid R2-B(OH)2 BoronicAcid->PdII_biaryl Base Base (e.g., OH-) Base->PdII_alkoxide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Rise of 2-Acetamidophenylboronic Acid Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds derived from 2-acetamidophenylboronic acid is demonstrating significant potential in the realm of targeted cancer therapy. These derivatives, particularly 3,4-ring fused 7-azaindoles, are emerging as potent inhibitors of Janus kinase 2 (JAK2), a key player in signaling pathways that drive the growth of certain cancers. This guide provides a comparative analysis of these novel compounds, supported by experimental data on their synthesis, biological activity, and mechanism of action, offering valuable insights for researchers and drug development professionals.

Potent Inhibition of JAK2 Kinase and Cancer Cell Proliferation

Recent studies have highlighted the efficacy of 3,4-ring fused 7-azaindoles, synthesized from a key intermediate derived from this compound, in targeting the JAK2 enzyme. In vitro kinase assays have demonstrated that these compounds can inhibit JAK2 activity with high potency, exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range.

For instance, a series of 3,4-ring fused 7-azaindoles, prepared through a Pictet-Spengler condensation, were evaluated for their ability to inhibit the enzymatic activity of JAK2. Several of these derivatives displayed remarkable potency against this kinase. The structure-activity relationship (SAR) studies revealed that modifications to the substituted benzaldehyde component used in the synthesis significantly influenced the inhibitory activity.

In addition to their enzymatic inhibition, these compounds have shown potent antiproliferative effects in cell-based assays. Specifically, their activity was assessed against Ba/F3 cells, a murine pro-B cell line that is dependent on the JAK-STAT signaling pathway for survival and proliferation, particularly when engineered to express a constitutively active mutant form of JAK2 (V617F), which is commonly found in myeloproliferative neoplasms. The 3,4-ring fused 7-azaindole derivatives effectively inhibited the proliferation of these cells, further underscoring their potential as anticancer agents.

Compound IDModificationJAK2 IC50 (nM)Ba/F3-hJAK2-V617F IC50 (nM)
1a 4-hydroxyphenyl2501500
1b 4-methoxyphenyl120800
1c 3,4-dimethoxyphenyl80500
1d 4-fluorophenyl70450
Reference Ruxolitinib3.3281

Table 1: In vitro activity of selected 3,4-ring fused 7-azaindole derivatives against JAK2 kinase and a JAK2-dependent cell line. Data is illustrative and based on reported findings for this class of compounds.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The primary mechanism of action for these 3,4-ring fused 7-azaindole derivatives is the inhibition of the Janus kinase (JAK) family of enzymes, particularly JAK2. JAKs are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in transmitting signals from cytokines and growth factors from outside the cell to the nucleus, leading to changes in gene expression that regulate cell proliferation, differentiation, and survival.[1][2]

In many cancers, the JAK-STAT pathway is constitutively activated, leading to uncontrolled cell growth.[3] By inhibiting JAK2, these compounds block the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins.[2] This prevents the translocation of STAT dimers to the nucleus and the transcription of target genes involved in cell proliferation and survival, ultimately leading to the inhibition of tumor growth.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation JAK->STAT Inhibition by 3,4-ring fused 7-azaindoles pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 6. Gene Transcription

Figure 1: The JAK-STAT signaling pathway and the point of inhibition by 3,4-ring fused 7-azaindole derivatives.

Experimental Protocols

Synthesis of 3,4-Ring Fused 7-Azaindole Derivatives

The synthesis of the target compounds involves a multi-step process, beginning with the preparation of a key intermediate, 4-(2-anilinophenyl)-7-azaindole, followed by a Pictet-Spengler condensation.

Synthesis_Workflow Start 2-Acetamidophenylboronic acid Intermediate1 Suzuki Coupling with 4-chloro-7-azaindole Start->Intermediate1 Intermediate2 4-(2-Acetamidophenyl) -7-azaindole Intermediate1->Intermediate2 Intermediate3 Amide Hydrolysis Intermediate2->Intermediate3 Intermediate4 4-(2-Aminophenyl) -7-azaindole Intermediate3->Intermediate4 Final_Step Pictet-Spengler Condensation with Substituted Aldehyde Intermediate4->Final_Step Product 3,4-Ring Fused 7-Azaindole Final_Step->Product

Figure 2: General workflow for the synthesis of 3,4-ring fused 7-azaindole derivatives.

Step 1: Synthesis of 4-(2-anilinophenyl)-7-azaindole (Intermediate) A mixture of 4-chloro-7-azaindole, this compound, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under reflux. The resulting 4-(2-acetamidophenyl)-7-azaindole is then subjected to acidic or basic hydrolysis to yield 4-(2-anilinophenyl)-7-azaindole.

Step 2: Pictet-Spengler Condensation The intermediate 4-(2-anilinophenyl)-7-azaindole is reacted with a substituted benzaldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid) in a solvent such as dichloromethane at room temperature to yield the corresponding 3,4-ring fused 7-azaindole.[4][5]

In Vitro JAK2 Kinase Inhibition Assay

The inhibitory activity of the compounds against the JAK2 enzyme is determined using an in vitro kinase assay.

  • Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound dissolved in DMSO.[4]

  • Procedure:

    • The test compound is serially diluted and incubated with the JAK2 enzyme in a kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • After incubation at room temperature, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[4]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[4]

Antiproliferative Assay using Ba/F3-hJAK2-V617F Cells

The effect of the compounds on the proliferation of JAK2-dependent cells is assessed using the Ba/F3 cell line engineered to express the human JAK2 V617F mutant.[6]

  • Cell Culture: Ba/F3-hJAK2-V617F cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. These cells are IL-3 independent for their growth.[6]

  • Procedure:

    • Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

    • The plates are incubated for a period of 48 to 72 hours.[6]

    • Cell viability is determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the resulting dose-response curve.[6]

Conclusion

Derivatives of this compound, specifically 3,4-ring fused 7-azaindoles, represent a promising new class of potent and selective JAK2 inhibitors. Their ability to effectively block the JAK-STAT signaling pathway and inhibit the proliferation of cancer cells in preclinical models highlights their therapeutic potential. The synthetic routes and assay methodologies described provide a solid foundation for the further development and optimization of these compounds as next-generation anticancer agents. This guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

A Comparative Structural Analysis of 2-, 3-, and 4-Acetamidophenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural and physicochemical properties of the ortho, meta, and para isomers of acetamidophenylboronic acid. For researchers and professionals in drug development, understanding the nuanced structural differences imparted by substituent positioning is critical for rational drug design and the development of novel therapeutics. This document synthesizes available data and theoretical principles to illuminate these differences, focusing on spectroscopic and crystallographic characteristics.

Physicochemical Properties: A Tabular Comparison

The position of the acetamido group relative to the boronic acid moiety has a discernible impact on the physical properties of the isomers, such as their melting points. These differences can be attributed to variations in crystal packing and intermolecular forces, particularly hydrogen bonding.

Property2-Acetamidophenylboronic Acid (ortho)3-Acetamidophenylboronic Acid (meta)4-Acetamidophenylboronic Acid (para)
Molecular Formula C₈H₁₀BNO₃C₈H₁₀BNO₃C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol [1]178.98 g/mol [2]178.98 g/mol [3]
CAS Number 169760-16-1[1]78887-39-5[2]101251-09-6[3]
Melting Point >300 °C[1]135 °C[2]215-220 °C[3]
Appearance White to brown solid[1]Powder[2]Solid[3]

Spectroscopic Analysis: Unveiling Electronic and Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural environment of atoms within a molecule. For boronic acid derivatives, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H and ¹³C NMR Spectroscopy
¹¹B NMR Spectroscopy

¹¹B NMR is highly sensitive to the coordination and hybridization state of the boron atom.[4] Boronic acids exist in equilibrium between a trigonal planar, sp²-hybridized state and a tetrahedral, sp³-hybridized boronate state.[5] The chemical shift in ¹¹B NMR can distinguish between these forms.

  • sp²-hybridized Boronic Acids : Typically resonate in the range of 27-33 ppm in acidic media.[4]

  • sp³-hybridized Boronate Esters : Show an upfield shift to approximately 4-13 ppm in basic media or upon binding with diols.[4]

The pKa of the boronic acid, which is influenced by the position of the acetamido substituent, will affect the equilibrium between these two forms at a given pH.[4] For the 2-acetamido isomer, intramolecular interactions may also influence the boron environment and its ¹¹B NMR chemical shift.

Crystallographic Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for 2- and 4-acetamidophenylboronic acid are not publicly available, the structure of a closely related compound, 3-acrylamidophenylboronic acid, has been reported and can serve as a model for the meta isomer.[6]

Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state. The acetamido group introduces additional hydrogen bond donors (N-H) and acceptors (C=O), leading to more complex and robust hydrogen-bonding networks that dictate the crystal packing.

The Role of Intramolecular Hydrogen Bonding

A key structural differentiator for this compound is the potential for the formation of an intramolecular hydrogen bond between the amide N-H proton and an oxygen atom of the boronic acid group. This type of interaction is known to significantly influence the conformation and properties of molecules.[7]

The formation of this six-membered ring can:

  • Lock the conformation of the molecule, restricting the rotation around the C-N and C-B bonds.

  • Increase the acidity of the N-H proton and decrease the acidity of the boronic acid.

  • Influence the molecule's interaction with biological targets by masking a hydrogen bond donor.

The meta and para isomers, due to the spatial separation of the functional groups, cannot form such an intramolecular hydrogen bond. Their structures are therefore more flexible and will be primarily determined by intermolecular interactions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 4-5 mg of the boronic acid derivative in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • ¹H and ¹³C NMR Acquisition : Acquire spectra on a 400 MHz or higher field spectrometer. Use the residual solvent peak as an internal reference.

  • ¹¹B NMR Acquisition : Use a quartz NMR tube to avoid background signals from borosilicate glass.[8] Acquire the spectrum on a spectrometer equipped with a boron-observe channel. An external standard, such as BF₃·OEt₂, can be used for chemical shift referencing. Data is typically acquired with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[4]

Single-Crystal X-ray Diffraction
  • Crystallization : Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Mounting : Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head, often using a cryoloop.

  • Data Collection : Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) radiation. The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods, and refine the resulting structural model against the experimental data to obtain the final crystal structure.

Visualizing Structural Relationships

G cluster_isomers Isomers of Acetamidophenylboronic Acid cluster_properties Structural Features ortho This compound (ortho) intra_hb Intramolecular H-Bonding Possible ortho->intra_hb Proximity of groups inter_hb Intermolecular H-Bonding ortho->inter_hb meta 3-Acetamidophenylboronic Acid (meta) meta->inter_hb para 4-Acetamidophenylboronic Acid (para) para->inter_hb packing Crystal Packing intra_hb->packing Influences inter_hb->packing Dictates G cluster_workflow General Workflow for Structural Analysis synthesis Synthesis & Purification physchem Physicochemical Characterization (Melting Point, Solubility) synthesis->physchem spectroscopy Spectroscopic Analysis ¹H NMR ¹³C NMR ¹¹B NMR synthesis->spectroscopy crystallography Crystallographic Analysis Crystal Growth X-ray Diffraction synthesis->crystallography analysis Comparative Structural Analysis physchem->analysis spectroscopy->analysis crystallography->analysis G cluster_hbond Intramolecular Hydrogen Bond in this compound mol h_node->o_node N-H···O Bond

References

A Comparative Guide to the Kinetic Performance of 2-Acetamidophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall yield. This guide provides a comparative analysis of the kinetic performance of 2-acetamidophenylboronic acid in Suzuki-Miyaura coupling reactions against other substituted phenylboronic acids. While direct, side-by-side kinetic data for this compound is limited in published literature, this guide synthesizes established mechanistic principles and available experimental data to offer valuable insights for reaction optimization and catalyst selection.

The Influence of the Ortho-Acetamido Group on Reaction Kinetics

The 2-acetamido group, being positioned at the ortho position, introduces a combination of electronic and steric effects that can significantly impact the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.

  • Electronic Effects: The acetamido group is generally considered to be electron-donating by resonance, which can increase the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity can facilitate the often rate-determining transmetalation step. However, the nitrogen atom of the acetamido group can also act as a coordinating ligand to the palladium center, which could potentially inhibit the reaction by occupying a coordination site required for the catalytic cycle to proceed.

  • Steric Effects: The presence of a substituent at the ortho position introduces steric hindrance around the boron center. This steric bulk can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. The extent of this steric hindrance is a crucial factor in the overall reaction rate. Studies on other ortho-substituted phenylboronic acids have shown that bulky ortho-substituents generally lead to slower reaction rates compared to their meta- and para-isomers[1].

Comparative Kinetic Data of Substituted Phenylboronic Acids

To provide a quantitative perspective, the following table summarizes available kinetic data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids. It is crucial to note that these data points are from different studies with varying reaction conditions (catalyst, ligand, base, solvent, temperature), making a direct comparison challenging. However, the data illustrates the general trends in reactivity.

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Relative Transmetalation Rate (krel)Reference
Phenylboronic Acid4-ChloroanisoleXPhos-containing precatalystK₃PO₄THF/H₂ORoom Temp.1[2]
2-Fluorophenylboronic acid4-ChloroanisoleXPhos-containing precatalystK₃PO₄THF/H₂ORoom Temp.42[2]
2,6-Difluorophenylboronic acid4-ChloroanisoleXPhos-containing precatalystK₃PO₄THF/H₂ORoom Temp.155[2]
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High Yield (95% in 2h)[1]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100High Yield (92% in 4h)[1]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O100Lower Yield (65% in 12h)[1]

Data for this compound is not available in the cited literature for a direct comparison.

Experimental Protocols for Kinetic Studies

For researchers aiming to conduct their own comparative kinetic studies, the following detailed methodologies for monitoring Suzuki-Miyaura reactions are provided.

Protocol 1: Kinetic Monitoring using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of this compound and its alternatives.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Internal standard (e.g., biphenyl, 0.5 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, boronic acid, base, and internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a solution of triphenylphosphine in the HPLC mobile phase).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. By performing experiments with varying initial concentrations of reactants and catalyst, the reaction order with respect to each component can be determined, and the rate constant (k) can be calculated.

Protocol 2: Kinetic Monitoring using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Similar to the HPLC protocol, to determine the kinetic parameters of the coupling reaction.

Materials:

  • Same as for the HPLC protocol, but with a volatile internal standard suitable for GC-MS analysis (e.g., dodecane).

Procedure:

  • Reaction Setup, Solvent Addition, and Initiation: Follow steps 1-3 of the HPLC protocol.

  • Sampling and Quenching: Follow steps 4-5 of the HPLC protocol. The quenching step should be followed by an aqueous workup (e.g., addition of water and extraction with an organic solvent like diethyl ether or ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., MgSO₄) before analysis.

  • Analysis: Analyze the organic extracts by GC-MS. The concentration of the product and remaining aryl halide are determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Follow step 7 of the HPLC protocol.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the Suzuki-Miyaura coupling and the experimental design for its kinetic analysis, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar'-B(OH)2 Boronic Acid Base Base Kinetic_Analysis_Workflow cluster_prep Reaction Preparation cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis Setup 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base, Int. Std.) in Schlenk Flask under Inert Atmosphere Solvent 2. Add Degassed Solvent Setup->Solvent Initiate 3. Add Catalyst & Start Timer (t=0) Maintain Constant Temperature Solvent->Initiate Sample 4. Withdraw Aliquots at Timed Intervals Initiate->Sample Quench 5. Immediately Quench Aliquots Sample->Quench Analyze 6. Analyze Samples (HPLC or GC-MS) Quench->Analyze Plot 7. Plot [Product] vs. Time Analyze->Plot Determine 8. Determine Initial Rate, Reaction Order, and Rate Constant Plot->Determine

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Acetamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents like 2-Acetamidophenylboronic acid is a critical step that profoundly impacts the reliability of experimental outcomes and the quality of pharmaceutical products. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and illustrative data to aid in method selection and implementation.

The Critical Role of Purity in Synthesis and Drug Development

This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of impurities can lead to undesirable side reactions, lower yields of the target molecule, and the introduction of potentially harmful substances into drug candidates. Common impurities may include unreacted starting materials, byproducts from homocoupling, or degradation products like boroxines (anhydrides of boronic acids). Therefore, rigorous purity assessment is not just a quality control measure but a fundamental aspect of robust scientific research and safe drug development.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative precision, identification of unknown impurities, or high-throughput screening. The following table summarizes the performance of the most common analytical methods.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

Analytical MethodPrincipleTypical Purity Results (%)Precision (RSD, %)Limit of Detection (LOD)Analysis Time per SampleCommon Impurities Detected
High-Performance Liquid Chromatography (HPLC) Separation based on polarity98.5 - 99.9< 2%~0.01%15-30 minUnreacted starting materials, homocoupling byproducts, protodeboronation products
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis of molecular structure through nuclear spin> 95% (quantitative)< 5%~0.1%5-10 minStructural isomers, residual solvents, major impurities with distinct proton signals
Gas Chromatography (GC) Separation of volatile compounds> 99%< 3%~0.05%20-40 minVolatile organic impurities, residual solvents
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) High-resolution separation coupled with mass detection99.0 - 99.9+< 1.5%< 0.01%5-15 minTrace impurities, byproducts with similar UV-Vis spectra, confirmation of impurity identity

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive purity analysis of synthesized this compound. The following diagram illustrates a typical experimental process, from sample preparation to final purity determination and impurity identification.

Purity Assessment Workflow Figure 1: Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting prep Weigh and dissolve synthesized compound hplc HPLC Analysis prep->hplc nmr NMR Spectroscopy prep->nmr gc GC Analysis prep->gc standard Prepare internal/external standards standard->hplc standard->gc quant Quantify purity and impurities hplc->quant nmr->quant gc->quant uhplc_ms UHPLC-MS for impurity identification identify Identify unknown impurities uhplc_ms->identify quant->uhplc_ms If unknowns present report Generate Certificate of Analysis quant->report identify->report

Caption: A generalized workflow for the purity assessment of this compound.

Detailed Experimental Protocols

Below are detailed protocols for the key analytical methods discussed. These protocols are representative and may require optimization based on the specific instrumentation and purity requirements.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 5 times the longest T1 of interest for quantitative results (e.g., 30 s).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard. Purity is calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.

Gas Chromatography (GC) Method

GC is particularly useful for detecting volatile impurities and residual solvents. For non-volatile compounds like boronic acids, derivatization may be necessary.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 10 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate). A derivatization step, for instance, with a silylating agent, might be required to increase the volatility of the boronic acid. A Certificate of Analysis for this compound has indicated the use of ethyl acetate with hexylene glycol for GC analysis[1].

Conclusion

The purity assessment of synthesized this compound is a multifaceted process that benefits from the application of orthogonal analytical techniques. HPLC and UHPLC-MS offer high sensitivity and are ideal for quantifying a wide range of impurities. ¹H NMR provides invaluable structural information and can be used for quantitative analysis. GC is well-suited for the analysis of volatile impurities. By selecting the appropriate combination of these methods, researchers and drug development professionals can confidently ascertain the purity of their synthesized material, ensuring the integrity and reliability of their subsequent work.

References

Safety Operating Guide

Proper Disposal of 2-Acetamidophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Acetamidophenylboronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data sheets.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary method of destruction is incineration.

  • Collection of Waste:

    • Carefully collect surplus and non-recyclable this compound.

    • In case of a spill, sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, closed container for disposal.[1][3]

  • Containerization and Labeling:

    • Use a sturdy, chemically resistant container for the waste.

    • The container must be securely sealed at all times, except when adding waste.

    • Properly label the container as hazardous waste, clearly identifying the contents as "this compound" and including any other required information by your institution or local regulations.

  • Storage Prior to Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated place.[1]

    • Ensure the container is stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Arranging for Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[1]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Disposal of Contaminated Packaging:

    • Any packaging that has come into contact with this compound should be treated as hazardous waste and disposed of as the unused product.[1]

Important Precaution: Do not allow this compound or its waste to enter drains or the environment.[1][3]

Summary of Key Compound Information

For quick reference, the following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol
Appearance Solid
Melting Point >300 °C
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_ppe Preparation cluster_collection Collection & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_end End start This compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe collect Collect Waste in a Suitable, Labeled Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage spill Clean Up Spills: Sweep, Avoid Dust, and Containerize spill->collect incompatibles Segregate from Incompatible Materials (Strong Oxidizers, Acids, Bases) storage->incompatibles contact Contact Licensed Waste Disposal Service incompatibles->contact incinerate Incinerate with a Combustible Solvent in an Approved Incinerator contact->incinerate end Proper and Safe Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Acetamidophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Acetamidophenylboronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Immediate Safety Precautions and Hazard Identification

This compound is a chemical compound that requires careful handling to mitigate potential health risks. Based on available safety data, it is classified as an irritant.

Hazard Classification:

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin Irritant (Category 2)[1]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
Causes serious eye irritationEye Irritant (Category 2A)[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4]To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is crucial for safety and experimental reproducibility.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble Materials prep_setup->prep_materials handling_weigh 4. Weigh Compound prep_materials->handling_weigh handling_dissolve 5. Dissolve/React handling_weigh->handling_dissolve cleanup_decontaminate 6. Decontaminate Glassware handling_dissolve->cleanup_decontaminate cleanup_waste 7. Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe

Figure 1: Standard workflow for handling this compound.

Experimental Protocol:

  • Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and long pants.[5] Inside the lab, wear chemical safety goggles and nitrile gloves.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[4] All handling of this compound solid and its solutions should be performed within the fume hood.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.

  • Weigh Compound: Carefully weigh the desired amount of this compound. Avoid creating dust.[3] If dust is generated, ensure proper respiratory protection is used.

  • Dissolve/React: Add the solid to the desired solvent or reaction mixture within the fume hood.

  • Decontaminate Glassware: After use, decontaminate all glassware with an appropriate solvent, followed by washing with soap and water.

  • Dispose of Waste: All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.[4]

  • Doff PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Weigh Paper) collection_solid Labeled Hazardous Solid Waste Container waste_solid->collection_solid waste_liquid Liquid Waste (Solvents, Reaction Mixtures) collection_liquid Labeled Hazardous Liquid Waste Container waste_liquid->collection_liquid waste_sharps Contaminated Sharps (Needles, Pipettes) collection_sharps Puncture-Proof Sharps Container waste_sharps->collection_sharps disposal_facility Licensed Waste Disposal Facility collection_solid->disposal_facility collection_liquid->disposal_facility collection_sharps->disposal_facility

Figure 2: Waste disposal workflow for this compound.

Disposal Protocol:

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and paper towels, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused reagents and reaction mixtures containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[1][2]

  • Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.

  • Consult Local Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1] In some cases, dissolving the material in a combustible solvent for incineration may be an option.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.